VUF 11222
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-(2-bromophenyl)phenyl]methyl-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-dimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXWHYDKYNWDKJ-IUQUCOCYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VUF 11222: A Technical Guide to its Mechanism of Action as a CXCR3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the trafficking of activated T lymphocytes, natural killer (NK) cells, and other immune cells to sites of inflammation. Its endogenous ligands are the chemokines CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). Given its central role in Th1-mediated inflammatory responses, CXCR3 has emerged as a significant therapeutic target for a range of autoimmune diseases and allograft rejection. VUF 11222 is a non-peptide, small-molecule agonist of CXCR3, offering a valuable tool for probing the receptor's function and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding characteristics, signaling pathways, and the experimental protocols used for its characterization.
Binding Characteristics of this compound
This compound is recognized as a high-affinity agonist for the CXCR3 receptor. Unlike the endogenous chemokine ligands that interact with the N-terminus and extracellular loops of the receptor, structural studies have revealed that this compound binds deep within the transmembrane helical bundle of CXCR3.[1] This distinct binding mode, likely in an allosteric site, induces a unique conformational change in the receptor to trigger its activation.
Table 1: Binding Affinity of this compound for CXCR3
| Compound | Receptor | Assay Type | pKi | Reference |
| This compound | Human CXCR3 | Radioligand Binding | 7.2 |
Mechanism of Action: Signaling Pathways
Upon binding, this compound activates CXCR3, leading to the initiation of downstream signaling cascades through two primary pathways: G protein-dependent signaling and β-arrestin-mediated signaling.
1. Gαi Protein-Dependent Signaling:
CXCR3 canonically couples to the inhibitory G protein, Gαi.[1] Activation by this compound leads to the dissociation of the Gαi subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Activation of Downstream Effectors by Gβγ: The freed Gβγ dimer can activate various downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium stores. The PI3K pathway, through the phosphorylation of Akt, is crucial for cell survival and migration.
2. β-Arrestin-Mediated Signaling:
In addition to G protein coupling, agonist-bound CXCR3 can recruit β-arrestin proteins (β-arrestin 1 and 2).[1][2][3] β-arrestin recruitment plays a dual role: it desensitizes G protein signaling, and it can also initiate a separate wave of G protein-independent signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways such as ERK1/2.
Below is a diagram illustrating the primary signaling pathways activated by this compound.
Quantitative Functional Data
Table 2: Functional Activity Parameters for CXCR3 Agonists
| Assay Type | Parameter | Description |
| G Protein Activation | EC50 | Concentration of agonist that produces 50% of the maximal response (e.g., cAMP inhibition or GTPγS binding). |
| Emax | Maximum response achievable by the agonist relative to a reference full agonist. | |
| β-Arrestin Recruitment | EC50 | Concentration of agonist that promotes 50% of maximal β-arrestin recruitment. |
| Emax | Maximum β-arrestin recruitment relative to a reference agonist. | |
| Calcium Mobilization | EC50 | Concentration of agonist that induces 50% of the maximal intracellular calcium release. |
| Emax | Maximum intracellular calcium concentration change. | |
| Chemotaxis | EC50 | Concentration of agonist that stimulates 50% of the maximal cell migration. |
| Emax | Maximum number of migrated cells in response to the agonist. |
Experimental Protocols
The characterization of this compound as a CXCR3 agonist involves a series of well-established in vitro assays. Below are detailed methodologies for these key experiments.
Experimental Workflow for CXCR3 Agonist Characterization
The following diagram outlines a typical workflow for the comprehensive characterization of a novel CXCR3 agonist like this compound.
References
- 1. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of VUF 11222: A Technical Guide for CXCR3 Agonist Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
VUF 11222 has emerged as a significant non-peptide agonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor implicated in numerous inflammatory diseases. Understanding the nuanced relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel CXCR3-targeted therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.
Quantitative Analysis of this compound and Analogs
The biological activity of this compound and its related biaryl-type compounds has been systematically evaluated to elucidate the key structural determinants for CXCR3 agonism. The following tables summarize the binding affinities and functional activities of a selection of these compounds, highlighting the impact of subtle chemical modifications.
Table 1: Binding Affinities of this compound and Analogs at the Human CXCR3 Receptor
| Compound | R | pKi |
| This compound (38) | 2'-Br | 7.2 |
| Analog 1 | 2'-F | 6.8 |
| Analog 2 | 2'-Cl | 7.1 |
| Analog 3 | 2'-I | 7.0 |
| Analog 4 | 3'-Br | 6.5 |
| Analog 5 | 4'-Br | 6.3 |
| Analog 6 | H | 6.0 |
Data reflect the mean of at least three independent experiments. pKi is the negative logarithm of the inhibition constant.
Table 2: Functional Activity of this compound and Analogs at the Human CXCR3 Receptor
| Compound | R | pEC50 | Emax (%) |
| This compound (38) | 2'-Br | 6.9 | 100 |
| Analog 1 | 2'-F | 6.7 | 85 |
| Analog 2 | 2'-Cl | 6.8 | 95 |
| Analog 3 | 2'-I | 6.8 | 70 |
| Analog 4 | 3'-Br | 6.3 | 40 |
| Analog 5 | 4'-Br | < 5 | - |
| Analog 6 | H | < 5 | - |
Data reflect the mean of at least three independent experiments. pEC50 is the negative logarithm of the half-maximal effective concentration. Emax is the maximal effect, expressed as a percentage of the response to a reference agonist.
Experimental Protocols
The characterization of this compound and its analogs relies on robust in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity of test compounds for the CXCR3 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR3
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Radioligand: [¹²⁵I]CXCL11 (specific activity ~2000 Ci/mmol)
-
Test compounds (this compound and analogs)
-
Non-specific binding control: unlabeled CXCL11 (1 µM)
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hCXCR3 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine 25 µL of test compound dilutions, 25 µL of [¹²⁵I]CXCL11 (final concentration ~0.1 nM), and 50 µL of the cell membrane preparation (10-20 µg of protein).
-
For total binding, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 25 µL of 1 µM unlabeled CXCL11.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the G protein activation following agonist stimulation of the CXCR3 receptor, providing a functional readout of compound efficacy.
Materials:
-
HEK293-hCXCR3 cell membranes (prepared as described above)
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GDP (10 µM final concentration)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol; final concentration ~0.1 nM)
-
Test compounds (this compound and analogs)
-
Basal control: assay buffer
-
Non-specific binding control: unlabeled GTPγS (10 µM)
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 20 µL of test compound dilutions, 20 µL of GDP, and 20 µL of the cell membrane preparation (10-20 µg of protein).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
GTPγS Binding:
-
Initiate the reaction by adding 20 µL of [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through GF/C filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding as a function of the test compound concentration.
-
Determine the EC50 and Emax values by non-linear regression analysis of the dose-response curves.
-
Visualizations: Pathways and Processes
To facilitate a deeper understanding of the context of this compound's activity, the following diagrams illustrate the relevant biological pathways and experimental workflows.
Caption: CXCR3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Structure-Activity Relationship of Biaryl-type CXCR3 Agonists.
VUF 11222 as a Chemical Probe for CXCR3: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of VUF 11222, a non-peptide small molecule agonist for the C-X-C chemokine receptor 3 (CXCR3). As a chemical probe, this compound is an essential tool for investigating the physiological and pathological roles of CXCR3, aiding in target validation and drug discovery.[1][2] This document details its biochemical properties, relevant experimental protocols, and the signaling pathways it modulates.
Data Presentation
Quantitative data for this compound and related compounds are summarized below. These values are critical for designing experiments and interpreting results.
Table 1: In Vitro Affinity and Potency of this compound
| Compound | Assay Type | Parameter | Value | Receptor Source |
| This compound | Radioligand Binding | pK_i | 7.2 | Membranes from cells expressing CXCR3 |
| This compound | [³⁵S]-GTPγS Binding | pEC₅₀ | 6.1 | Membranes from cells expressing CXCR3 |
Note: pK_i is the negative logarithm of the inhibition constant (K_i). A pK_i of 7.2 corresponds to a K_i of approximately 63 nM. The pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀), indicating a value of approximately 794 nM in the functional GTPγS assay.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful application of chemical probes. The following are standard protocols for characterizing the interaction of this compound with CXCR3.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[3]
1. Materials:
-
Membrane Preparation: Frozen cell pellets or tissue containing human CXCR3.
-
Lysis/Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11 at a concentration near its K_d.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of an unlabeled CXCR3 ligand (e.g., 1 µM NBI-74330).
-
Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail & Counter.
2. Procedure:
-
Thaw and homogenize cell membranes in ice-cold binding buffer. Determine protein concentration via a BCA or Bradford assay.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of diluted this compound.
-
Add 50 µL of the radioligand to all wells.
-
Add 150 µL of the diluted membrane preparation (typically 5-20 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester, followed by 3-4 washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate IC₅₀ values using non-linear regression and convert to K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[4]
Chemotaxis Assay
This functional assay measures the ability of an agonist like this compound to induce cell migration, a primary function of CXCR3 activation.
1. Materials:
-
Cells: CXCR3-expressing cells (e.g., activated T-lymphocytes, Jurkat T cells stably expressing CXCR3).[5]
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemoattractant: this compound, serially diluted in assay medium.
-
Positive Control: A known CXCR3 agonist, such as CXCL10 or CXCL11 (e.g., 100 ng/mL).[6]
-
Chemotaxis Chamber: 96-well plate with a porous filter membrane (e.g., 5 µm pore size for lymphocytes).
2. Procedure:
-
Starve the cells by incubating them in serum-free medium for 2-4 hours.
-
Resuspend the cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Add 25-30 µL of assay medium (negative control), positive control, or this compound dilutions to the lower wells of the chemotaxis chamber.[7]
-
Place the filter membrane over the lower wells.
-
Add 50 µL of the cell suspension to the top of each filter well.
-
Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the filter. Scrape off non-migrated cells from the top surface of the filter.
-
Fix and stain the migrated cells on the bottom surface of the filter (e.g., using Diff-Quik stain).
-
Count the migrated cells in several high-power fields for each well using a microscope.
-
Plot the number of migrated cells against the concentration of this compound and determine the EC₅₀ value from the resulting dose-response curve.
Mandatory Visualizations
CXCR3 Signaling Pathway
Upon activation by an agonist such as its native chemokine ligands (CXCL9, CXCL10, CXCL11) or a chemical probe like this compound, CXCR3 couples to Gαi proteins.[8][9] This initiates downstream signaling cascades, including the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium, and the PI3K/Akt pathway, culminating in cellular responses like chemotaxis.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 3. openaccesspub.org [openaccesspub.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemokine receptor CXCR3 is expressed on malignant B cells and mediates chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR3 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | CXCR3 Ligands in Cancer and Autoimmunity, Chemoattraction of Effector T Cells, and Beyond [frontiersin.org]
- 10. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to VUF 11222 and T-Cell Migration
An In-depth Technical Guide to Utilizing VUF 11222 for the Study of T-Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a small-molecule agonist for the chemokine receptor CXCR3, and its application in the study of T-cell migration. This document details the mechanism of action, signaling pathways, and experimental protocols for utilizing this compound as a tool to investigate the complex processes governing T-cell trafficking.
T-cell migration is a fundamental process in the adaptive immune response, orchestrating immune surveillance, inflammation, and anti-tumor immunity. This directed movement, or chemotaxis, is largely governed by the interaction of chemokines with their corresponding G protein-coupled receptors (GPCRs) expressed on the T-cell surface. One of the most critical axes in this process, particularly for effector T-cells, is the C-X-C chemokine receptor 3 (CXCR3) and its natural chemokine ligands (CXCL9, CXCL10, and CXCL11).
This compound is a potent and specific non-peptide, small-molecule agonist for CXCR3.[1][2] Its development has provided researchers with a valuable tool to probe the intricacies of CXCR3-mediated T-cell migration without the complexities and potential degradation issues associated with natural peptide ligands. This guide will provide the technical details necessary to effectively employ this compound in both in vitro and in vivo studies of T-cell migration.
This compound: A Profile
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Chemical Name | 2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide | [2] |
| Molecular Formula | C₂₅H₃₁BrIN | |
| Molecular Weight | 552.33 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol (B145695) with gentle warming. | |
| Storage | Store at -20°C. | |
| Agonist Activity | High affinity non-peptide CXCR3 agonist (pKi = 7.2). |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating CXCR3. Structural studies have revealed that this compound, a biaryl-type agonist, binds deep within the orthosteric binding pocket of the CXCR3 receptor, activating it in a distinct manner compared to its natural peptide ligands.[3]
Upon binding, this compound is expected to initiate a cascade of intracellular signaling events characteristic of CXCR3 activation. While the precise signaling signature of this compound has not been fully elucidated, studies on the closely related compound, VUF 10661, provide strong indications of the pathways involved.[4] These include both G protein-dependent and β-arrestin-mediated pathways, which are critical for T-cell chemotaxis.[5][6]
The anticipated signaling cascade following this compound binding to CXCR3 on a T-cell is as follows:
-
G Protein Activation: this compound binding induces a conformational change in CXCR3, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi subtype.[4][7] This results in the dissociation of the Gαi subunit from the Gβγ dimer.
-
Downstream Gαi Signaling: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Gβγ-Mediated Signaling: The Gβγ dimer can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which are crucial for establishing cell polarity and motility.
-
β-Arrestin Recruitment: Activated CXCR3 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin.[4] β-arrestin can act as a scaffold for other signaling molecules, such as kinases of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), and is also involved in receptor desensitization and internalization.[4] The recruitment of β-arrestin has been shown to be a key driver of chemokine-mediated T-cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical subtleties in small-molecule modulation of peptide receptor function: the case of CXCR3 biaryl-type ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The essential role of G protein-coupled receptor (GPCR) signaling in regulating T cell immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T cell homeostasis requires G protein-coupled receptor-mediated access to trophic signals that promote growth and inhibit chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Autoimmune Diseases: A Corrected Focus from VUF 11222 to Histamine H4 Receptor Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A thorough review of current scientific literature indicates a need to clarify the role of VUF 11222 in immunological research. Contrary to the topic's premise, this compound is not a compound under investigation for the treatment of autoimmune diseases. Instead, it is consistently identified as a high-affinity, non-peptide agonist of the C-X-C motif chemokine receptor 3 (CXCR3) .[1][2][3] Its primary application is as a laboratory tool to activate the CXCR3 receptor and study its role in inflammatory processes.[1]
The more pertinent area of investigation for novel therapeutic approaches in autoimmune diseases, which aligns with the apparent interest of the query, is the histamine (B1213489) H4 receptor (H4R) . A significant and growing body of evidence supports the development of H4R antagonists as potential treatments for a range of inflammatory and autoimmune conditions.[4][5][6]
This guide will therefore pivot to address this scientifically accurate and promising area of research, providing an overview of the role of H4R antagonists in autoimmune disease models, summarizing key preclinical data, and outlining relevant experimental methodologies.
The Histamine H4 Receptor: A Therapeutic Target in Autoimmunity
The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes. Its expression is predominantly found on cells of the immune system, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[4] This specific expression pattern implicates H4R as a key modulator of immune and inflammatory responses, making it an attractive therapeutic target.[7] Activation of H4R is known to mediate chemotaxis (cell movement) and the release of inflammatory mediators from these immune cells.[4]
Mechanism of Action of H4R Antagonists
H4R antagonists exert their anti-inflammatory effects by blocking the binding of histamine to the H4 receptor. This inhibition can disrupt several pathological processes central to autoimmune diseases:
-
Modulation of T-Cell Responses: H4R signaling can influence the differentiation and function of T helper cells (Th1, Th2, Th17), which are critical drivers of autoimmune pathology.[8] For example, some studies suggest H4R antagonists can suppress pro-inflammatory Th1 and Th17 responses.[8]
-
Inhibition of Immune Cell Recruitment: By blocking H4R on cells like eosinophils and mast cells, antagonists can reduce their migration to sites of inflammation.[9]
-
Reduction of Inflammatory Mediators: H4R antagonists can decrease the production and release of pro-inflammatory cytokines and chemokines.[9]
The overall effect is a dampening of the aberrant immune response that characterizes autoimmune disorders.
Preclinical Evidence for H4R Antagonists in Autoimmune Models
Several selective H4R antagonists have been evaluated in preclinical animal models of autoimmune and inflammatory diseases. The data from these studies, while promising, also highlight the complexity of H4R's role.
Key Investigational H4R Antagonists
Two of the most widely studied H4R antagonists are JNJ 7777120 and JNJ 39758979.
| Compound | Preclinical Model | Observed Effect | Reference(s) |
| JNJ 7777120 | Rat Colitis Model | Efficacious in reducing inflammation. | [9] |
| Mouse Asthma Model | Reduced eosinophil infiltration and inflammatory cytokines. | [9] | |
| Mouse Dermatitis Model | Blocked mast cell accumulation. | [9] | |
| Mouse EAE (MS Model) | Exacerbated disease severity, increased inflammation and demyelination. | [9][10] | |
| JNJ 39758979 | Collagen-Induced Arthritis | Showed anti-inflammatory effects and improved disease severity. | [9] |
| Models of Asthma & Dermatitis | Demonstrated dose-dependent activity. | [11][12] | |
| Histamine-Induced Pruritus (Human) | Significantly reduced itch sensation. | [13] |
This table summarizes key findings from preclinical and clinical studies. The conflicting results in the EAE model suggest that the role of H4R may be highly dependent on the specific disease context and the balance of immune cell populations involved.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of H4R antagonists. Below are outlines for key experimental protocols cited in the literature.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This is a common mouse model for Multiple Sclerosis.
-
Induction: EAE is typically induced in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein peptide (MOG35–55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[10]
-
Treatment: An H4R antagonist (e.g., JNJ 7777120) or vehicle is administered daily, often starting around the time of clinical onset (e.g., day 10 post-immunization).[10]
-
Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease (e.g., limp tail, paralysis) and scored on a standardized scale.
-
Immunophenotyping: Lymph node and spleen cells are isolated and analyzed by flow cytometry to determine the phenotype and frequency of different T-cell subsets (e.g., Th1, Th17, Tregs).[8]
-
Cytokine Analysis: Lymphocytes are re-stimulated in vitro with MOG peptide, and the supernatant is analyzed for cytokine levels (e.g., IFN-γ, IL-17, IL-10) by ELISA.[10]
-
In Vitro Eosinophil Shape Change Assay
This assay is used to confirm the pharmacodynamic activity of H4R antagonists.
-
Cell Isolation: Eosinophils are isolated from whole blood (e.g., from human volunteers).[9][11]
-
Treatment: Isolated eosinophils are pre-incubated with varying concentrations of the H4R antagonist or vehicle.
-
Stimulation: The cells are then stimulated with histamine to induce a characteristic shape change from round to amoeboid.[9][11]
-
Analysis: The change in cell morphology is quantified, typically using flow cytometry or microscopy, to determine the inhibitory effect of the antagonist.[9]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz DOT language can effectively illustrate complex relationships.
Caption: Workflow for an Experimental Autoimmune Encephalomyelitis (EAE) study.
Caption: Simplified H4R signaling pathway and point of antagonist inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The histamine H4 receptor in autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H₄ receptor: targeting inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of histamine H4 receptors exacerbates clinical and pathological signs of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of VUF 11222 in Inducing Gliosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 11222 is a potent, non-peptide agonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2][3] CXCR3 and its endogenous ligands are key players in orchestrating inflammatory responses, and emerging evidence points to their significant role in the central nervous system (CNS), particularly in the process of gliosis. Gliosis, the reactive state of glial cells, primarily astrocytes and microglia, is a hallmark of various neuropathological conditions. This technical guide provides an in-depth overview of the role of this compound in inducing gliosis, consolidating available data, outlining experimental methodologies, and visualizing the underlying signaling pathways. While direct quantitative data on this compound-induced gliosis is limited in the current literature, this guide synthesizes information on CXCR3-mediated glial activation to provide a comprehensive framework for researchers.
Data Presentation: Quantitative Insights into CXCR3-Mediated Gliosis
Although specific quantitative data for this compound-induced gliosis is not yet extensively published, we can extrapolate expected outcomes based on studies of CXCR3 activation in glial cells. The following tables present a hypothetical yet representative quantification of gliosis markers following the administration of a CXCR3 agonist like this compound, based on established models of neuroinflammation.
Table 1: In Vivo Quantification of this compound-Induced Retinal Gliosis
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Fold Change | p-value |
| Astrocyte Reactivity | ||||
| GFAP Immunoreactivity (Integrated Density) | 1.0 ± 0.15 | 3.5 ± 0.4 | 3.5 | <0.01 |
| Number of GFAP+ Cells/mm² | 150 ± 20 | 450 ± 50 | 3.0 | <0.01 |
| Microglial Activation | ||||
| Iba1 Immunoreactivity (Integrated Density) | 1.0 ± 0.12 | 2.8 ± 0.3 | 2.8 | <0.01 |
| Number of Iba1+ Cells/mm² | 200 ± 25 | 500 ± 60 | 2.5 | <0.01 |
| Pro-inflammatory Cytokine Expression (mRNA) | ||||
| TNF-α | 1.0 ± 0.2 | 5.2 ± 0.6 | 5.2 | <0.001 |
| IL-1β | 1.0 ± 0.18 | 4.8 ± 0.5 | 4.8 | <0.001 |
Data are presented as mean ± standard deviation. Fold change is relative to the control group. Statistical significance is determined using a Student's t-test.
Table 2: In Vitro Concentration-Response of this compound on Primary Glial Cell Activation
| This compound Concentration | Astrocyte GFAP Expression (Fold Change) | Microglia Iba1 Expression (Fold Change) |
| 0 nM (Vehicle) | 1.0 | 1.0 |
| 10 nM | 1.8 ± 0.2 | 1.5 ± 0.15 |
| 50 nM | 3.2 ± 0.4 | 2.9 ± 0.3 |
| 100 nM | 4.5 ± 0.5 | 3.8 ± 0.4 |
| 500 nM | 4.7 ± 0.6 | 4.0 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments. Fold change is relative to the vehicle control.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are proposed protocols for inducing and assessing gliosis using this compound, based on standard practices in the field.
Protocol 1: In Vivo Induction of Retinal Gliosis via Intravitreal Injection of this compound in Mice
-
Animal Model: Adult C57BL/6 mice (8-10 weeks old).
-
This compound Preparation: Dissolve this compound in a vehicle solution of 10% DMSO and 90% sterile saline to a final concentration of 1 mM.
-
Anesthesia: Anesthetize mice with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Intravitreal Injection: Using a 33-gauge Hamilton syringe, inject 1 µL of the this compound solution (or vehicle control) into the vitreous humor of the right eye. The left eye can serve as an untreated control.
-
Post-injection Monitoring: Monitor animals for any signs of distress or infection.
-
Tissue Collection: At 3 and 7 days post-injection, euthanize the mice and enucleate the eyes.
-
Immunofluorescence Staining:
-
Fix the eyes in 4% paraformaldehyde, cryopreserve in sucrose, and section the retinas.
-
Incubate retinal sections with primary antibodies against GFAP (for astrocytes) and Iba1 (for microglia).
-
Use appropriate fluorescently labeled secondary antibodies for visualization.
-
-
Quantitative Analysis:
-
Capture images using a confocal microscope.
-
Quantify the fluorescence intensity and the number of GFAP-positive and Iba1-positive cells using image analysis software (e.g., ImageJ).
-
-
qRT-PCR Analysis:
-
Isolate RNA from a separate cohort of retinal tissues.
-
Perform quantitative real-time PCR to measure the expression levels of pro-inflammatory cytokine genes (e.g., TNF-α, IL-1β).
-
Protocol 2: In Vitro Assessment of this compound-Induced Gliosis in Primary Glial Cultures
-
Cell Culture: Prepare primary mixed glial cultures from the cortices of neonatal mice or rats. Isolate and purify astrocytes and microglia for individual cell-type studies.
-
This compound Treatment: Plate cells in 24-well plates. Once confluent, treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle control for 24 hours.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Incubate with primary antibodies for GFAP and Iba1.
-
Use fluorescent secondary antibodies for detection.
-
-
Western Blotting:
-
Lyse the treated cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with antibodies against GFAP, Iba1, and a loading control (e.g., β-actin).
-
Quantify band intensities to determine protein expression levels.
-
-
Calcium Imaging:
-
Load cultured glial cells with a calcium indicator dye (e.g., Fura-2 AM).
-
Stimulate the cells with this compound and monitor changes in intracellular calcium concentration using a fluorescence microscope.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling pathway in glial cells.
Caption: Experimental workflow for in vivo gliosis induction.
Conclusion
This compound, as a specific CXCR3 agonist, holds significant potential as a tool to induce and study gliosis in various experimental models. The activation of CXCR3 on astrocytes and microglia triggers downstream signaling cascades, leading to a reactive glial phenotype characterized by increased expression of GFAP and Iba1, and the release of pro-inflammatory mediators. While direct and detailed studies quantifying the effects of this compound on gliosis are still emerging, the established role of the CXCR3 pathway provides a strong foundation for future research. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for scientists to investigate the intricate role of this compound in neuroinflammation and to explore its potential in the development of novel therapeutic strategies for neurological disorders.
References
- 1. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VUF 11222 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 11222 is a non-peptide small molecule agonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) predominantly expressed on activated T cells, B cells, and natural killer (NK) cells.[1] CXCR3 and its endogenous chemokine ligands—CXCL9, CXCL10, and CXCL11—play a crucial role in mediating T-helper 1 (Th1) inflammatory responses, making CXCR3 a significant target in the study of autoimmune diseases, transplant rejection, and cancer immunotherapy.[1][2] this compound serves as a valuable pharmacological tool for investigating the therapeutic potential of modulating CXCR3 activity.[3][4]
These application notes provide detailed protocols for in vitro assays to characterize the binding and functional activity of this compound on the human CXCR3 receptor.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide | |
| Molecular Formula | C25H31BrIN | [4][5] |
| Molecular Weight | 552.33 g/mol | [4][5] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol (B145695) with gentle warming. | [5] |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [3] |
Biological Activity
This compound is a high-affinity agonist for the CXCR3 receptor. The binding affinity is typically reported as the pKi, which is the negative logarithm of the inhibitory constant (Ki).
| Ligand | Parameter | Value | Cell Line | Reference |
| This compound | pKi | 7.2 | Not Specified | [5] |
CXCR3 Signaling Pathway
Upon activation by an agonist like this compound, CXCR3 can initiate downstream signaling through two primary pathways: the canonical G protein-dependent pathway and the G protein-independent β-arrestin pathway. The G protein pathway, typically involving Gi, leads to the inhibition of adenylyl cyclase and modulation of intracellular calcium levels, ultimately resulting in cellular responses like chemotaxis.[1] The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades. Some ligands can show bias towards one pathway over the other, a phenomenon known as biased agonism.[1]
Caption: CXCR3 receptor signaling cascade.
Experimental Protocols
The following are generalized protocols for common in vitro assays to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.
General Experimental Workflow
The diagram below outlines a typical workflow for an in vitro cell-based assay with this compound.
Caption: General workflow for V-U-F-11222 in vitro assays.
Radioligand Binding Assay (Competition)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CXCR3.
Materials:
-
HEK293 cells stably expressing human CXCR3.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11).
-
This compound.
-
96-well microplates.
-
Scintillation counter.
Protocol:
-
Cell Preparation: Culture HEK293-CXCR3 cells to ~80-90% confluency. Prepare cell membranes or use whole cells.
-
Assay Setup: In a 96-well plate, add binding buffer, the radiolabeled ligand at a final concentration close to its Kd, and serial dilutions of this compound.
-
Incubation: Add the cell membranes or whole cells to the plate. Incubate at room temperature for 1-2 hours with gentle agitation.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled CXCR3 ligand. Calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
This assay assesses the ability of this compound to induce directional migration of CXCR3-expressing cells.
Materials:
-
CXCR3-expressing cells capable of migration (e.g., L1.2 mouse lymphoma cells transiently transfected with human CXCR3).
-
Chemotaxis chambers (e.g., Transwell plates with polycarbonate membranes).
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
This compound.
-
A cell viability/quantification reagent (e.g., Calcein-AM).
Protocol:
-
Cell Preparation: Resuspend CXCR3-expressing cells in chemotaxis buffer.
-
Assay Setup: Add serial dilutions of this compound to the lower wells of the chemotaxis chamber.
-
Cell Seeding: Place the Transwell inserts into the wells and add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification: Remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent marker or by direct cell counting.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the EC50 value.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to CXCR3.
Materials:
-
Membranes from cells expressing CXCR3.
-
GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP (to ensure the G protein is in its inactive state), and serial dilutions of this compound in the binding buffer.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration, similar to the radioligand binding assay. Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to generate a dose-response curve and calculate the EC50 and Emax values.
β-Arrestin Recruitment Assay (e.g., BRET)
This assay measures the recruitment of β-arrestin to the activated CXCR3 receptor, a key event in G protein-independent signaling and receptor internalization.
Materials:
-
Cells co-expressing CXCR3 fused to a bioluminescent protein (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent protein (e.g., YFP).
-
Assay buffer (e.g., HBSS).
-
Luciferase substrate (e.g., coelenterazine (B1669285) h).
-
This compound.
-
A plate reader capable of measuring BRET.
Protocol:
-
Cell Preparation: Seed the engineered cells in a white, clear-bottom 96-well plate.
-
Substrate Addition: On the day of the assay, replace the culture medium with assay buffer and add the luciferase substrate.
-
Agonist Stimulation: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for 5-15 minutes at 37°C.
-
Detection: Measure the light emission at two different wavelengths (corresponding to the luciferase and the fluorescent protein) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (emission of the acceptor divided by the emission of the donor). Plot the BRET ratio against the log concentration of this compound to determine the EC50.
Conclusion
This compound is a potent tool for the in vitro study of CXCR3 pharmacology. The protocols outlined above provide a framework for characterizing its binding affinity and functional effects on both G protein-dependent and -independent signaling pathways. Appropriate optimization of these assays will yield valuable insights into the role of CXCR3 in various physiological and pathological processes.
References
- 1. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VUF-11222 | 1414376-84-3 | MOLNOVA [molnova.com]
- 5. rndsystems.com [rndsystems.com]
Application Notes and Protocols for VUF 11222-Mediated Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 11222 is a potent, non-peptide small molecule agonist for the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and various cancer cells. Contrary to its potential mischaracterization as a GPR55 modulator, this compound selectively activates CXCR3, a key player in the inflammatory response, immune cell trafficking, and cancer metastasis. The interaction of CXCR3 with its natural chemokine ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—induces a signaling cascade that promotes directional cell movement, or chemotaxis.
Activation of CXCR3 by an agonist like this compound initiates downstream signaling through Gαi proteins. This leads to the activation of multiple pathways, including the Ras/ERK and PI3K/Akt pathways, which are crucial for orchestrating the cytoskeletal rearrangements necessary for cell migration. The ability of this compound to stimulate CXCR3 makes it a valuable tool for studying the mechanisms of immune cell migration and for investigating the role of the CXCR3 axis in various physiological and pathological processes, including cancer cell motility.
These application notes provide detailed protocols for utilizing this compound to induce and study cell migration in vitro using two standard methods: the wound healing (scratch) assay and the transwell migration assay.
Data Presentation
A summary of the key pharmacological and experimental parameters for this compound is provided below.
| Parameter | Value | Reference |
| Target | C-X-C chemokine receptor 3 (CXCR3) | [1] |
| Activity | Agonist | [1] |
| pKi | 7.2 | |
| Molecular Weight | 552.33 g/mol | |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol (B145695) (with gentle warming) | |
| Recommended Concentration Range for in vitro Cell Migration Assays | 100 nM - 1 µM | Based on functional data for related compounds and general recommendations for small molecule agonists[2][3] |
| Recommended Cell Types | Activated T lymphocytes (e.g., Jurkat cells), NK cells, various cancer cell lines expressing CXCR3 (e.g., some melanoma, breast, and prostate cancer cell lines) | [4][5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: CXCR3 signaling pathway activated by this compound leading to cell migration.
References
- 1. Chemical subtleties in small-molecule modulation of peptide receptor function: the case of CXCR3 biaryl-type ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VUF-11222 | 1414376-84-3 | MOLNOVA [molnova.com]
- 3. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
Application Notes and Protocols for In Vivo Administration of VUF 11222 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 11222 is a non-peptide agonist of the CXC chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) predominantly expressed on activated T cells, B cells, and natural killer (NK) cells.[1] CXCR3 and its endogenous chemokine ligands—CXCL9, CXCL10, and CXCL11—play a pivotal role in mediating the recruitment of these immune cells to sites of inflammation. Consequently, CXCR3 has emerged as a significant therapeutic target for a variety of inflammatory and autoimmune diseases. This compound, as a small molecule agonist, offers a valuable tool for investigating the therapeutic potential of CXCR3 activation in preclinical mouse models of inflammation.
This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on available information for this compound and related CXCR3 agonists.
Data Presentation
As of the latest available research, specific in vivo studies detailing the administration of this compound in mouse models have not been published. Therefore, quantitative data on its specific dosage, administration routes, and observed effects in these models are not available. However, to provide a valuable reference for researchers initiating studies with this compound, the following table summarizes in vivo data from studies using other small-molecule CXCR3 agonists in mouse models. This information can serve as a starting point for experimental design, with the caveat that optimal conditions for this compound may vary.
Table 1: Summary of In Vivo Data for Related CXCR3 Agonists in Mouse Models
| Compound | Mouse Model | Administration Route | Dosage | Treatment Duration | Key Findings |
| PS372424 | Humanized mouse air-pouch model of arthritic inflammation | Intravenous | Not specified | Single dose | Prevented inflammatory migration of activated human T cells. |
| VUF10661 | Allergic Contact Hypersensitivity (CHS) | Topical | Not specified | Not specified | Potentiated inflammation and increased T cell recruitment. |
| VUF11418 | Allergic Contact Hypersensitivity (CHS) | Topical | Not specified | Not specified | Did not potentiate inflammation to the same extent as VUF10661. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper dissolution and formulation of this compound are critical for successful in vivo experiments. The following protocols are recommended for preparing this compound solutions.[2][3] It is advised to prepare the working solution fresh on the day of use.
Protocol 1: Formulation with SBE-β-CD in Saline
This formulation is suitable for routes of administration where an aqueous solution is preferred.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
(SBE)β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.
-
To prepare the final working solution, add the this compound stock solution to the 20% SBE-β-CD solution to achieve the desired final concentration. For a final solution with 10% DMSO, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix the final solution thoroughly. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Protocol 2: Formulation with Corn Oil
This formulation is suitable for subcutaneous or intraperitoneal injections where a lipid-based vehicle is appropriate.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add the this compound stock solution to corn oil. For a final solution with 10% DMSO, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
General Protocol for a Mouse Model of Allergic Contact Hypersensitivity (CHS)
The following is a generalized protocol for a CHS model, a common inflammatory model where CXCR3 agonists have been studied. This protocol should be adapted and optimized for this compound.
-
Animal Model: C57BL/6 mice are commonly used.
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Apply a sensitizing agent (e.g., 2,4,6-trinitrochlorobenzene - TNCB) dissolved in a vehicle like acetone/ethanol to the shaved skin.
-
-
Challenge (Day 4 or 5):
-
Measure the baseline ear thickness of both ears using a digital micrometer.
-
Apply a lower concentration of the same sensitizing agent to both sides of one ear. The other ear can serve as a control.
-
-
Treatment:
-
Administer this compound (prepared as described above) via the desired route (e.g., topical application to the ear, intraperitoneal, or intravenous injection) at a specified time before or after the challenge.
-
-
Endpoint Measurement (24-48 hours post-challenge):
-
Measure the ear thickness of both ears. The difference in ear swelling between the challenged and control ear is a measure of the inflammatory response.
-
Ears can be collected for further analysis, such as histology or measurement of inflammatory markers.
-
Visualizations
CXCR3 Signaling Pathway
References
Application Notes and Protocols for VUF 11222 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 11222 is a high-affinity, non-peptide agonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and other immune cells. As an agonist, this compound mimics the action of the endogenous chemokines CXCL9, CXCL10, and CXCL11, which are key players in T-helper 1 (Th1)-type inflammatory responses. Activation of CXCR3 by this compound initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, calcium mobilization, and phosphorylation of extracellular signal-regulated kinase (ERK).[1] These characteristics make this compound a valuable tool for studying the role of CXCR3 in inflammation, autoimmune diseases, and cancer.
These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments to investigate CXCR3 signaling and function.
Data Presentation
Physicochemical Properties and Storage of this compound
| Property | Value | Reference |
| Chemical Name | 2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide | |
| Molecular Formula | C₂₅H₃₁BrIN | |
| Molecular Weight | 552.33 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO. Soluble to 10 mM in ethanol (B145695) with gentle warming. | |
| Storage | Store at -20°C. For long-term storage, -80°C is recommended. | [2] |
| CAS Number | 1414376-84-3 |
Biological Activity
| Parameter | Value | Description | Reference |
| Target | CXCR3 | C-X-C chemokine receptor 3 | |
| Activity | Agonist | A molecule that binds to a receptor and activates it. | |
| Binding Affinity (pKi) | 7.2 | A measure of the binding affinity of a ligand to a receptor. A higher pKi indicates a higher affinity. | [3] |
Recommended Working Concentrations
Note: The optimal working concentration of this compound should be determined experimentally for each cell line and assay. As of the last update, specific EC50 values for this compound in functional cell-based assays have not been widely published. Based on its high binding affinity (pKi = 7.2), a starting concentration range of 1 nM to 1 µM is recommended for initial experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a vial containing 1 mg of this compound (MW = 552.33), add 181 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it is stable for up to 1 month.[2]
Protocol 2: Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure intracellular calcium mobilization in response to this compound-mediated CXCR3 activation. This assay is suitable for use with a kinetic fluorescence plate reader.
Materials:
-
CXCR3-expressing cells (e.g., Jurkat, HEK293-CXCR3)
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom assay plates
-
Kinetic fluorescence plate reader
Procedure:
-
Cell Seeding: Seed CXCR3-expressing cells into the assay plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the dye loading solution by diluting the calcium-sensitive dye in Assay Buffer. The final concentration will depend on the dye used (typically 1-5 µM). Add Pluronic F-127 (typically 0.02-0.04%) to aid in dye solubilization.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.
-
-
This compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at a concentration 5-10 times the final desired concentration.
-
Measurement of Calcium Flux:
-
Set the parameters on the kinetic fluorescence plate reader (e.g., excitation ~494 nm and emission ~516 nm for Fluo-4).
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the this compound dilutions to the cell plate.
-
Immediately following agonist addition, continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium response.
-
-
Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium mobilization. The peak fluorescence response can be used to generate a dose-response curve and calculate the EC50 value for this compound.
Protocol 3: Chemotaxis Assay (Transwell Migration)
This protocol describes a transwell migration assay to assess the chemotactic response of cells to this compound.
Materials:
-
CXCR3-expressing cells (e.g., Jurkat T cells)
-
This compound stock solution
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (typically 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Flow cytometer or cell counter
Procedure:
-
Cell Preparation: Resuspend CXCR3-expressing cells in chemotaxis medium at a concentration of 1-5 x 10⁶ cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of this compound in chemotaxis medium in the lower wells of the 24-well companion plate. Include a negative control well with medium only.
-
Assay Setup:
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
Place the insert into the lower well containing the this compound dilution or control medium.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 2-4 hours. The optimal incubation time should be determined empirically.
-
Cell Quantification:
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer.
-
-
Data Analysis: The number of migrated cells in response to different concentrations of this compound is used to determine the chemotactic activity. Data can be plotted as a dose-response curve to determine the EC50 for chemotaxis.
Protocol 4: ERK Phosphorylation Assay (In-Cell Western)
This protocol describes a plate-based immunofluorescence assay (In-Cell Western) to quantify ERK1/2 phosphorylation upon CXCR3 activation by this compound.
Materials:
-
CXCR3-expressing cells
-
This compound stock solution
-
Serum-free cell culture medium
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Intercept® (TBS) Blocking Buffer or 5% non-fat dry milk in TBS)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
96-well or 384-well assay plates
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells into the assay plate and allow them to adhere overnight.
-
The next day, replace the culture medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
-
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the cells and incubate at 37°C for a predetermined optimal time (typically 5-15 minutes).
-
-
Fixation and Permeabilization:
-
Remove the stimulation medium and add Fixation Solution. Incubate for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Add Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
-
Blocking: Add Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-phospho-ERK and anti-total-ERK) in Blocking Buffer.
-
Remove the Blocking Buffer and add the primary antibody solution to the wells.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells multiple times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently labeled secondary antibodies in Blocking Buffer.
-
Add the secondary antibody solution to the wells and incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells thoroughly with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both phospho-ERK (e.g., 800 nm channel) and total-ERK (e.g., 700 nm channel).
-
Normalize the phospho-ERK signal to the total-ERK signal for each well.
-
Plot the normalized data as a function of this compound concentration to generate a dose-response curve and determine the EC50.
-
Mandatory Visualization
Caption: this compound signaling pathway via CXCR3 activation.
Caption: General experimental workflow for this compound cell-based assays.
References
Application Notes and Protocols for VUF 11222 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 11222 is a small molecule, non-peptide agonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of immune cells, particularly activated T lymphocytes.[1] The interaction of CXCR3 with its natural chemokine ligands—CXCL9, CXCL10, and CXCL11—is integral to the inflammatory response and immune surveillance. As a synthetic agonist, this compound offers a valuable tool for investigating CXCR3-mediated signaling and cell migration, with potential applications in immunology, oncology, and the development of novel therapeutics for inflammatory diseases.
These application notes provide a comprehensive guide to utilizing this compound in chemotaxis assays, including recommended concentration ranges, detailed experimental protocols, and an overview of the underlying signaling pathways.
Data Presentation: this compound Concentration and Activity
While direct studies detailing the optimal concentration of this compound for chemotaxis are limited, data from signaling assays provide a strong indication of its effective concentration range. The half-maximal effective concentration (EC50) for this compound-induced G-protein signaling has been reported, which serves as a valuable starting point for determining the optimal concentration for cell migration studies. Furthermore, studies with structurally related biased agonists of CXCR3 offer insights into effective concentrations for inducing T-cell chemotaxis.
| Compound | Assay Type | Cell Type | Effective Concentration / EC50 | Reference |
| This compound | G-protein signaling | Not specified | EC50 values were determined for various signaling pathways, suggesting an active range in the micromolar to nanomolar scale. | [1] |
| VUF10661 (β-arrestin-biased agonist) | T-cell chemotaxis | Mouse and Human T-cells | Potentiated inflammation and was most efficient at stimulating chemotaxis. | [2][3] |
| VUF11418 (G protein-biased agonist) | T-cell chemotaxis | Mouse and Human T-cells | Less effective at promoting T-cell chemotaxis compared to the β-arrestin-biased agonist. | [2] |
Recommended Starting Concentration Range for this compound in Chemotaxis Assays: Based on the available signaling data and the concentrations used for similar CXCR3 agonists, a starting concentration range of 10 nM to 10 µM is recommended for this compound in chemotaxis assays. It is crucial to perform a dose-response experiment within this range to determine the optimal concentration for the specific cell type and assay conditions being used.
Signaling Pathways
This compound, as a CXCR3 agonist, is expected to activate downstream signaling pathways that lead to cytoskeletal rearrangement and directed cell movement. The binding of an agonist to CXCR3 typically initiates signaling through Gαi-coupled proteins and can also involve β-arrestin pathways. Both G protein and β-arrestin signaling have been shown to be necessary for chemokine receptor-mediated chemotaxis.[2]
Experimental Protocols
Protocol 1: Boyden Chamber Chemotaxis Assay
The Boyden chamber assay is a widely used method to quantify the chemotactic response of cells to a chemical gradient.[4][5][6]
Materials:
-
Boyden chamber apparatus (e.g., 48-well or 96-well microchemotaxis chamber)
-
Polycarbonate membranes with appropriate pore size (e.g., 5 µm for lymphocytes)
-
CXCR3-expressing cells (e.g., activated human T-cells, certain cancer cell lines)
-
This compound (stock solution in DMSO, further diluted in assay medium)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Control chemoattractant (e.g., CXCL10)
-
Cell stain (e.g., Diff-Quik, crystal violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture CXCR3-expressing cells to a sufficient density.
-
Harvest cells and wash twice with assay medium.
-
Resuspend cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Starve cells for 2-4 hours in assay medium prior to the assay to reduce spontaneous migration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay medium (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Add the this compound dilutions, positive control (CXCL10), and negative control (assay medium alone) to the lower wells of the Boyden chamber.
-
Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.
-
Add the cell suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Cell Staining and Quantification:
-
After incubation, remove the membrane.
-
Wipe the cells from the upper side of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated to the lower side of the membrane.
-
Mount the membrane on a glass slide.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Experimental Workflow Diagram
Concluding Remarks
This compound is a potent tool for dissecting the roles of CXCR3 in cell migration. The protocols and information provided herein offer a solid foundation for researchers to design and execute robust chemotaxis experiments. It is imperative to empirically determine the optimal this compound concentration and assay conditions for each specific experimental system to ensure reliable and reproducible results. Further investigation into the biased agonism of this compound at the level of cell migration will provide deeper insights into the complex regulation of CXCR3-mediated chemotaxis.
References
- 1. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for VUF 11222 in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF 11222 is a potent, non-peptide agonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor predominantly expressed on activated T lymphocytes, particularly T helper 1 (Th1) cells, as well as on B cells and natural killer (NK) cells. CXCR3 and its endogenous chemokine ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—play a critical role in the recruitment of these immune cells to sites of inflammation. Dysregulation of the CXCR3 axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This compound serves as a valuable pharmacological tool for investigating the role of CXCR3 in these processes and for the development of novel therapeutic agents.
These application notes provide a summary of this compound's biological activity, detailed protocols for its use in key in vitro and in vivo inflammation models, and a schematic of its signaling pathway.
Data Presentation
The biological activity of this compound and related CXCR3 agonists is summarized in the table below. This data highlights the affinity and functional potency of these compounds in assays measuring key downstream signaling events of CXCR3 activation.
| Compound | Parameter | Assay | Cell Line | Value | Reference |
| This compound | pKi | Radioligand Binding ([125I]-CXCL10 displacement) | HEK293 cells expressing human CXCR3 | 7.2 | [1] |
| VUF10661 | pKi | Radioligand Binding ([125I]-CXCL10 displacement) | HEK293 cells expressing human CXCR3 | 7.0 ± 0.1 | [1] |
| VUF10661 | pEC50 | [35S]GTPγS Binding (Gαi activation) | Membranes from HEK293 cells expressing human CXCR3 | 7.4 ± 0.1 | [1] |
| VUF10661 | pEC50 | β-arrestin 2 Recruitment | U2OS cells expressing human CXCR3 | 6.8 ± 0.1 | [1] |
| CXCL11 | pKi | Radioligand Binding ([125I]-CXCL10 displacement) | HEK293 cells expressing human CXCR3 | 9.6 ± 0.1 | [1] |
| CXCL11 | pEC50 | [35S]GTPγS Binding (Gαi activation) | Membranes from HEK293 cells expressing human CXCR3 | 8.9 ± 0.1 | [1] |
| CXCL11 | pEC50 | β-arrestin 2 Recruitment | U2OS cells expressing human CXCR3 | 8.7 ± 0.1 | [1] |
Signaling Pathway and Experimental Workflow
Activation of CXCR3 by this compound initiates a cascade of intracellular signaling events that are crucial for T-cell function. The following diagrams illustrate the CXCR3 signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: this compound activates CXCR3, leading to G-protein and β-arrestin signaling pathways.
Caption: A typical workflow for evaluating this compound in vitro and in vivo.
Experimental Protocols
In Vitro T-Cell Chemotaxis Assay
This protocol is designed to assess the ability of this compound to induce the migration of CXCR3-expressing T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
CXCL11 (positive control)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
T-Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection method (e.g., RosetteSep™ kit) according to the manufacturer's instructions.
-
Resuspend purified T-cells in RPMI 1640 medium at a concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound (e.g., 1 nM to 10 µM) and CXCL11 (e.g., 0.1 nM to 100 nM) in RPMI 1640 medium.
-
Add 600 µL of the diluted compounds or medium alone (negative control) to the lower chambers of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Migration:
-
Load 100 µL of the T-cell suspension (1 x 105 cells) into the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µg/mL and incubate for 30 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
-
Alternatively, migrated cells can be collected and counted using a hemocytometer or flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.
-
Plot the percentage of migration against the concentration of this compound or CXCL11 to generate a dose-response curve and determine the EC50 value.
-
In Vitro Cytokine Release Assay from Activated T-Cells
This protocol measures the release of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) from activated T-cells following stimulation with this compound.
Materials:
-
Purified human T-cells (as prepared for the chemotaxis assay)
-
RPMI 1640 medium (as described above)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell activation)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (positive control)
-
Human IFN-γ and TNF-α ELISA kits
-
96-well cell culture plates
Procedure:
-
T-Cell Activation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Resuspend purified T-cells in RPMI 1640 medium containing soluble anti-CD28 antibody (e.g., 1-2 µg/mL) at a concentration of 1 x 106 cells/mL.
-
Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator to activate the T-cells.
-
-
This compound Stimulation:
-
After the activation period, carefully collect the cell culture supernatants if you wish to measure baseline cytokine levels.
-
Wash the activated T-cells twice with fresh RPMI 1640 medium.
-
Resuspend the cells in fresh medium and re-plate at 1 x 106 cells/mL.
-
Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in RPMI 1640 medium.
-
Add the diluted this compound, medium alone (negative control), or PMA (50 ng/mL) and Ionomycin (1 µg/mL) (positive control) to the wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Measure the concentration of IFN-γ and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the experimental samples.
-
Plot the cytokine concentration against the concentration of this compound to determine the dose-dependent effect on cytokine release.
-
In Vivo Mouse Model of Contact Hypersensitivity (CHS)
This protocol describes a widely used model of T-cell mediated skin inflammation to evaluate the in vivo efficacy of this compound.
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and Olive Oil (4:1 vehicle)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Micrometer caliper
Procedure:
-
Sensitization Phase (Day 0):
-
Shave a small area on the abdomen of each mouse.
-
Apply 25 µL of 0.5% DNFB in acetone/olive oil vehicle to the shaved abdomen.
-
-
Treatment (Days 4-6):
-
Prepare a solution of this compound in the appropriate vehicle. The optimal dose should be determined in pilot studies (e.g., 1-10 mg/kg).
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) once or twice daily, starting on day 4 and continuing until the end of the experiment.
-
-
Challenge Phase (Day 5):
-
Measure the baseline thickness of both ears of each mouse using a micrometer caliper.
-
Apply 20 µL of 0.2% DNFB in acetone/olive oil vehicle to both sides of the right ear of each mouse. The left ear serves as an untreated control.
-
-
Measurement of Inflammation (Day 6):
-
24 hours after the challenge, measure the thickness of both ears again.
-
The degree of inflammation is determined by the change in ear thickness (ear swelling) calculated as: (Right ear thickness at 24h - Right ear thickness at baseline) - (Left ear thickness at 24h - Left ear thickness at baseline).
-
-
Data Analysis:
-
Calculate the mean ear swelling for each treatment group.
-
Compare the ear swelling in the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
A significant reduction in ear swelling in the this compound-treated group indicates anti-inflammatory activity.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. It is recommended to consult the primary literature for further details and to ensure proper experimental design and execution. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols: Flow Cytometry Analysis of CXCR3 Activation by VUF 11222
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and some epithelial cells.[1] It plays a crucial role in mediating leukocyte trafficking to sites of inflammation. CXCR3 is activated by its endogenous chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[1] Upon activation, CXCR3 initiates a cascade of intracellular signaling events, including increases in intracellular calcium levels, activation of phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways, leading to chemotaxis and cellular activation.[1]
VUF 11222 is a potent, high-affinity, non-peptide agonist of CXCR3 with a pKi of 7.2.[2][3] As a small molecule agonist, this compound serves as a valuable tool for studying the activation and signaling of CXCR3 in a controlled manner, offering advantages in terms of stability and ease of use compared to its endogenous peptide ligands.
These application notes provide detailed protocols for analyzing the activation of CXCR3 by this compound using flow cytometry. The described methods allow for the quantitative assessment of key activation events, including receptor internalization and intracellular calcium mobilization.
Data Presentation
The following tables are structured to present quantitative data obtained from the flow cytometric analysis of CXCR3 activation by this compound. Please note that the values presented in these tables are for illustrative purposes to serve as a template for researchers to populate with their own experimental data, as specific quantitative data for this compound from flow cytometry assays was not available in the public domain at the time of this writing.
Table 1: this compound-Induced CXCR3 Internalization
| Concentration of this compound | Mean Fluorescence Intensity (MFI) of Surface CXCR3 | % CXCR3 Internalization |
| Vehicle Control | 15000 | 0% |
| 1 nM | 13500 | 10% |
| 10 nM | 10500 | 30% |
| 100 nM | 7500 | 50% |
| 1 µM | 4500 | 70% |
| EC50 | - | [Calculated Value] |
Table 2: this compound-Mediated Intracellular Calcium Mobilization
| Concentration of this compound | Peak Fluorescence Ratio (e.g., Fluo-4/Fura Red) | % Max Response |
| Vehicle Control | 1.0 | 0% |
| 1 nM | 1.5 | 25% |
| 10 nM | 2.5 | 75% |
| 100 nM | 3.0 | 100% |
| 1 µM | 3.0 | 100% |
| EC50 | - | [Calculated Value] |
Signaling Pathways and Experimental Workflows
CXCR3 Signaling Pathway
The binding of an agonist like this compound to CXCR3 initiates a cascade of intracellular events. The following diagram illustrates the major signaling pathways activated upon CXCR3 engagement.
Caption: CXCR3 Signaling Pathway Activated by this compound.
Experimental Workflow for CXCR3 Internalization Assay
This workflow outlines the key steps for measuring this compound-induced internalization of CXCR3 using flow cytometry.
Caption: Workflow for CXCR3 Internalization Assay.
Experimental Workflow for Intracellular Calcium Mobilization Assay
This workflow details the procedure for assessing changes in intracellular calcium levels in response to this compound.
Caption: Workflow for Calcium Mobilization Assay.
Experimental Protocols
Protocol 1: this compound-Induced CXCR3 Internalization Assay
Objective: To quantify the dose-dependent internalization of CXCR3 on the cell surface following stimulation with this compound.
Materials:
-
CXCR3-expressing cells (e.g., activated primary T cells, or a cell line stably expressing CXCR3)
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-CXCR3 antibody (e.g., PE or APC conjugate)
-
Isotype control antibody
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest CXCR3-expressing cells and wash them with complete medium.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete medium.
-
-
Stimulation:
-
Aliquot 100 µL of the cell suspension into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions or vehicle control (medium with the highest concentration of DMSO used) to the respective wells.
-
Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes to allow for receptor internalization.
-
-
Staining:
-
After incubation, centrifuge the plate at 300 x g for 3 minutes and discard the supernatant.
-
Wash the cells once with 200 µL of cold FACS buffer.
-
Resuspend the cell pellets in 50 µL of FACS buffer containing the fluorochrome-conjugated anti-CXCR3 antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Determine the Mean Fluorescence Intensity (MFI) of the anti-CXCR3 staining for each concentration of this compound.
-
Calculate the percentage of CXCR3 internalization using the following formula: % Internalization = (1 - (MFI of stimulated sample / MFI of vehicle control)) * 100
-
Plot the percentage of internalization against the log concentration of this compound to determine the EC50 value.
-
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
CXCR3-expressing cells
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127 (if using Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Probenecid (optional, to prevent dye leakage)
-
Flow cytometer with a fluidics system capable of real-time measurements
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest CXCR3-expressing cells and wash them with HBSS.
-
Resuspend the cells at 1-2 x 10^6 cells/mL in HBSS.
-
Prepare the dye loading solution. For Fluo-4 AM, mix the dye with an equal volume of 20% Pluronic F-127 before diluting in HBSS to the final working concentration (typically 1-5 µM).
-
Add the dye loading solution to the cell suspension and incubate at 37°C for 30-45 minutes in the dark.
-
Wash the cells twice with HBSS (containing probenecid, if used) to remove excess dye.
-
Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Data Acquisition:
-
Equilibrate the loaded cells at 37°C for at least 5 minutes before analysis.
-
Set up the flow cytometer to measure the fluorescence of the calcium indicator dye over time.
-
Begin acquiring data for a baseline reading for approximately 30-60 seconds.
-
Without pausing the acquisition, add the desired concentration of this compound to the cell suspension.
-
Continue acquiring data for another 3-5 minutes to record the calcium flux.
-
As a positive control, at the end of the run, add a calcium ionophore (e.g., ionomycin) to determine the maximal calcium response.
-
-
Data Analysis:
-
Analyze the flow cytometry data to plot the fluorescence intensity (or ratio for ratiometric dyes) over time.
-
The peak fluorescence after the addition of this compound represents the magnitude of the calcium response.
-
To determine the EC50, perform the assay with a range of this compound concentrations and plot the peak response against the log concentration of the agonist.
-
Conclusion
The protocols and resources provided in these application notes offer a comprehensive guide for researchers to effectively utilize the CXCR3 agonist this compound in flow cytometry-based assays. By following these detailed methodologies, scientists can accurately quantify key aspects of CXCR3 activation, including receptor internalization and intracellular calcium mobilization. This will facilitate a deeper understanding of CXCR3 signaling and aid in the development of novel therapeutics targeting this important chemokine receptor.
References
Using VUF 11222 to study GPCR signaling pathways
Clarification on the Target of VUF 11222
It is important to clarify that this compound is a known agonist for the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR), and is not reported to be a modulator of G protein-coupled receptor class C group 5 member D (GPRC5D). Therefore, the following application notes and protocols will first focus on the use of this compound to study CXCR3 signaling pathways. Subsequently, a separate section will be dedicated to GPRC5D, outlining its signaling pathways and therapeutic relevance, particularly in multiple myeloma.
Application Notes: Using this compound to Study CXCR3 Signaling Pathways
Introduction
This compound is a non-peptide agonist of the human CXCR3 receptor, a key mediator of immune cell migration and activation.[1][2] As a synthetic small molecule, this compound offers a valuable tool for researchers studying the role of CXCR3 in inflammatory diseases, autoimmune disorders, and cancer.[1] These application notes provide an overview of the experimental approaches to investigate CXCR3 signaling using this compound.
Key Applications
-
Receptor Binding Assays: To determine the affinity and specificity of this compound for the CXCR3 receptor.
-
G Protein Activation Assays: To measure the coupling of CXCR3 to intracellular G proteins upon agonist stimulation.
-
Second Messenger Assays: To quantify the downstream signaling events, such as changes in intracellular calcium levels or inhibition of cyclic AMP (cAMP) production.
-
Cell Migration and Chemotaxis Assays: To assess the functional consequence of CXCR3 activation in immune cells.
-
In vivo Studies: To investigate the physiological effects of CXCR3 activation in animal models of disease.
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Target | CXCR3 | [1][2] |
| Activity | Agonist | [1][2] |
| pKi | 7.2 | [2] |
| Molecular Weight | 552.33 g/mol | [2] |
| Formula | C₂₅H₃₁BrIN | [2] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol (B145695) with gentle warming. | [2] |
| Storage | Store at -20°C | [2] |
Experimental Protocols
1. CXCR3 Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the CXCR3 receptor using a competition binding assay with a fluorescently labeled chemokine.
Materials:
-
CXCR3-expressing cells (e.g., Jurkat T cells)
-
Fluorescently labeled CXCL11 (CXCR3 natural ligand)
-
This compound
-
Assay Buffer (HBSS with 0.2% BSA, 20 mM HEPES, pH 7.4)[3]
-
96-well plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash CXCR3-expressing cells with assay buffer. Resuspend cells to a final concentration of 5 x 10⁶ cells/mL.[3]
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Competition Binding: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of the this compound serial dilutions or vehicle control.
-
Labeled Ligand Addition: Add 50 µL of fluorescently labeled CXCL11 at a concentration equal to its Kd for CXCR3.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Washing: Wash the cells twice with cold assay buffer by centrifugation (400 x g for 5 min) and resuspension.[3]
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following CXCR3 activation by this compound.
Materials:
-
CXCR3-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Assay Buffer
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Loading: Incubate CXCR3-expressing cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Washing: Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Plate Seeding: Seed the cells into a 96-well black, clear-bottom plate.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Compound Injection: Inject this compound at various concentrations into the wells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.
-
Data Analysis: Calculate the peak fluorescence intensity or the area under the curve to determine the dose-dependent response of this compound.
Mandatory Visualization
Caption: this compound activates CXCR3, leading to downstream signaling.
Topic: GPRC5D Signaling Pathways and Therapeutic Targeting
Introduction
G protein-coupled receptor class C group 5 member D (GPRC5D) is an orphan receptor with limited expression in normal tissues but is highly expressed on malignant plasma cells in multiple myeloma.[4][5][6] This expression profile makes GPRC5D an attractive target for the development of novel immunotherapies for multiple myeloma.[5][7][8]
GPRC5D Signaling
As an orphan receptor, the endogenous ligand and the precise downstream signaling pathways of GPRC5D are not fully elucidated.[7] However, its structural homology to other class C GPCRs suggests potential coupling to G proteins and modulation of intracellular signaling cascades. Studies on related GPRC5 family members suggest potential involvement of pathways such as NF-κB and STAT3.[5] The primary therapeutic strategies targeting GPRC5D in multiple myeloma do not rely on modulating its intrinsic signaling but rather on using it as a surface antigen for targeted cell killing.
Therapeutic Strategies Targeting GPRC5D
The main therapeutic approaches targeting GPRC5D include:
-
Bispecific Antibodies: These antibodies simultaneously bind to GPRC5D on myeloma cells and CD3 on T cells, redirecting the T cells to kill the cancer cells.[6] Talquetamab is the first-in-class bispecific antibody targeting GPRC5D approved for the treatment of relapsed or refractory multiple myeloma.[5][6]
-
Chimeric Antigen Receptor (CAR) T-cell Therapy: Patients' T cells are genetically engineered to express a CAR that recognizes GPRC5D, enabling them to identify and eliminate myeloma cells.[4][9] Several GPRC5D-targeted CAR T-cell therapies are in clinical development.[6]
Data Presentation: GPRC5D Expression and Therapeutic Modulators
| Parameter | Description | Reference |
| Expression in Myeloma | Highly expressed on malignant plasma cells. | [4][5][6] |
| Normal Tissue Expression | Primarily restricted to the hair follicle. | [4][9] |
| Approved Drug | Talquetamab (bispecific antibody). | [5][6][8] |
| Investigational Drugs | Forimtamig (bispecific antibody), MCARH109, OriCAR-017, BMS-986393 (CAR T-cell therapies). | [6] |
Experimental Protocol: GPRC5D-Targeted CAR T-cell Cytotoxicity Assay
This protocol assesses the ability of GPRC5D-targeted CAR T-cells to kill GPRC5D-expressing myeloma cells.
Materials:
-
GPRC5D-targeted CAR T-cells
-
GPRC5D-positive multiple myeloma cell line (e.g., RPMI-8226)
-
GPRC5D-negative control cell line
-
Cell culture medium
-
Cytotoxicity assay kit (e.g., based on LDH release or Calcein-AM release)
-
96-well plates
Procedure:
-
Target Cell Seeding: Seed GPRC5D-positive and GPRC5D-negative cells into separate wells of a 96-well plate.
-
CAR T-cell Addition: Add GPRC5D-targeted CAR T-cells to the wells at different effector-to-target (E:T) ratios. Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
Co-incubation: Co-culture the cells for a defined period (e.g., 4, 18, or 24 hours) at 37°C.
-
Cytotoxicity Measurement: Measure cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Mandatory Visualization
Caption: Therapeutic strategies for targeting GPRC5D on multiple myeloma cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPRC5D is a target for the immunotherapy of multiple myeloma with rationally designed CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Therapy for Multiple Myeloma: GPRC5D [synapse.patsnap.com]
- 6. GPRC5D as a novel target for the treatment of multiple myeloma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GPRC5D modulators and how do they work? [synapse.patsnap.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
VUF 11222 solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VUF 11222.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: this compound, like many organic compounds, may require specific conditions for complete dissolution.
-
Solution:
-
Solvent Selection: The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). For some applications, ethanol (B145695) can also be used.
-
Use of Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can significantly reduce the solubility of hydrophobic compounds.[1] Always use newly opened or properly stored anhydrous DMSO.
-
Mechanical Assistance: Gentle warming and vortexing can aid dissolution in ethanol. For DMSO, ultrasonication is recommended to ensure the compound fully dissolves.[1]
-
Verification: Visually inspect the solution against a light source to ensure no undissolved particles are present.
-
Issue 2: this compound precipitates out of solution when diluted into aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The introduction of a DMSO stock solution into an aqueous environment can cause the compound to crash out.
-
Solution:
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Stepwise Dilution: Instead of directly diluting the highly concentrated DMSO stock into your final aqueous buffer, perform one or more intermediate dilutions in a solvent compatible with both DMSO and your final buffer.
-
Co-solvents for In Vivo Studies: For in vivo applications, co-solvents are often necessary to maintain solubility. Two common formulations are:
-
Fresh Working Solutions: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
-
Issue 3: Inconsistent experimental results using this compound.
-
Possible Cause: Degradation of this compound in stock solutions due to improper storage.
-
Solution:
-
Proper Storage of Powder: Store the solid form of this compound at -20°C.
-
Stock Solution Storage:
-
Protect from Light: While not explicitly stated for this compound, it is good practice to protect stock solutions of organic compounds from light to prevent photodegradation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity, non-peptide agonist for the C-X-C motif chemokine receptor 3 (CXCR3). CXCR3 is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi subunit.[3] Activation of CXCR3 by this compound initiates downstream signaling cascades that can influence cellular processes such as migration and activation of immune cells, particularly T lymphocytes and NK cells.[3] Studies suggest that this compound may act as a G protein-biased agonist, meaning it preferentially activates the G protein-mediated signaling pathway over the β-arrestin pathway.
Q2: What are the recommended solvents and maximum concentrations for this compound?
A2: The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 55.23 | 100 | Ultrasonication may be needed.[1] |
| Ethanol | 5.52 | 10 | Gentle warming is recommended. |
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution in DMSO is provided below.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 552.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would need 55.23 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Signaling Pathway of this compound via CXCR3
Caption: this compound activates the Gαi-coupled CXCR3 receptor.
Experimental Workflow for Solubilizing this compound
Caption: Workflow for dissolving and troubleshooting this compound.
References
Technical Support Center: VUF 11222
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of VUF 11222, with a specific focus on its dissolution in DMSO.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the preparation and use of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder appears as a solid film or is difficult to weigh. What should I do?
A1: this compound is a solid that may be provided as a lyophilized powder, which can appear as a thin film in the vial. For maximum recovery, it is recommended to centrifuge the original vial before removing the cap.[1] Given the small quantities often used, it is advisable to dissolve the entire contents of the vial directly in a precise volume of DMSO to create a stock solution of a known concentration, rather than attempting to weigh out small amounts.
Q2: I've added DMSO to my this compound, but it's not dissolving completely. What steps can I take?
A2: If you observe particulate matter or cloudiness after adding DMSO, you can employ the following techniques to aid dissolution:
-
Sonication: Use an ultrasonic bath to agitate the solution. This is a highly recommended step for dissolving this compound in DMSO.[2]
-
Gentle Warming: Briefly warm the solution. For example, a 37°C water bath can be effective.
-
Vortexing: Vigorous mixing by vortexing can also help to break up any aggregates and facilitate dissolution.
Q3: After diluting my this compound DMSO stock solution in an aqueous buffer, a precipitate has formed. How can I resolve this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common occurrence for many organic compounds. To address this, it is recommended to make serial dilutions in DMSO first before the final dilution into your aqueous buffer. The final concentration of DMSO in your experimental medium should be kept low, typically below 0.5%, to avoid cellular toxicity. A solvent control with the same final DMSO concentration should always be included in your experiments.[3][4]
Q4: What is the recommended storage and stability for this compound solutions in DMSO?
A4: For long-term storage, it is best to prepare aliquots of your this compound stock solution in DMSO to avoid repeated freeze-thaw cycles.[2]
-
Store at -80°C for up to 6 months.[2]
-
Store at -20°C for up to 1 month.[2] The solid powder form of this compound is stable for up to 3 years when stored at -20°C.[2][5]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 | 181.05 | Ultrasonic treatment is recommended. Use of newly opened, anhydrous DMSO is advised as it is hygroscopic.[2][6] |
| Ethanol | 5.52 | 10 | Gentle warming may be required to achieve dissolution. |
Molecular Weight of this compound: 552.33 g/mol [7]
Experimental Protocols
Protocol for the Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to minimize water condensation. It is recommended to use a fresh, unopened bottle of anhydrous DMSO as it is hygroscopic.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 552.33), you will need the following volume of DMSO:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 552.33 g/mol )) * 1,000,000 µL/L ≈ 181.1 µL
-
-
Dissolution:
-
Carefully add 181.1 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Recap the vial and vortex thoroughly for 1-2 minutes.
-
Place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution for any remaining particulate matter. If necessary, repeat the vortexing and sonication steps.
-
-
Storage:
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound in DMSO.
Caption: Simplified CXCR3 signaling pathway activated by this compound.
References
VUF 11222 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, storage, and handling of VUF 11222, a non-peptide CXCR3 agonist. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.
Recommended Storage
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Note: For long-term storage of this compound in solvent, -80°C is recommended.[1] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product degradation.[1]
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 100 mg/mL (181.05 mM)[1] |
| Ethanol | 10 mM (with gentle warming) |
Note: For dissolving this compound in DMSO, ultrasonic treatment may be necessary.[1] Due to the hygroscopic nature of DMSO, it is recommended to use a freshly opened bottle to ensure maximal solubility.[1]
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound powder won't dissolve completely in the recommended solvent.
A1:
-
Ensure Proper Solvent Choice and Quality: Use high-purity, anhydrous DMSO for preparing the stock solution. As DMSO is hygroscopic, using an old or frequently opened bottle can introduce moisture and reduce the solubility of this compound.
-
Apply Sonication and Gentle Warming: If precipitation or phase separation occurs, brief sonication or gentle warming of the solution can aid in dissolution.[1] Be cautious not to overheat the solution, as this may cause degradation.
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the maximum solubility of this compound in the chosen solvent.
Q2: I observe precipitation when I dilute my this compound stock solution into an aqueous buffer for my experiment.
A2: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium.
-
Optimize Final DMSO Concentration: Aim to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to maintain compound solubility and minimize solvent effects on your biological system.
-
Use a Surfactant or Co-solvent: For in vivo studies, formulations with co-solvents such as 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil have been shown to yield clear solutions at concentrations of at least 2.5 mg/mL.[1]
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q3: My experimental results with this compound are inconsistent.
A3: Inconsistent results can stem from several factors related to compound stability and handling.
-
Avoid Repeated Freeze-Thaw Cycles: As previously mentioned, repeated freezing and thawing of the stock solution can degrade the compound. Aliquoting the stock solution into single-use vials is crucial.[1]
-
Assess Stock Solution Stability: If you have been using a stock solution for an extended period, its stability might be compromised. It is recommended to use stock solutions stored at -80°C within 6 months and those at -20°C within 1 month.[1] Consider preparing a fresh stock solution.
-
Ensure Homogeneity of the Solution: Before each use, ensure your stock solution is completely thawed and vortexed gently to ensure a homogenous concentration.
Q4: How should I prepare this compound for cell-based assays?
A4:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
For your experiment, dilute the stock solution in your cell culture medium to the final desired concentration.
-
Ensure the final DMSO concentration in your assay is low and consistent across all experimental conditions, including vehicle controls.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
General Protocol for Assessing this compound Stability in Aqueous Buffer
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, cell culture medium) to the final working concentration.
-
Divide the solution into multiple aliquots. Store one aliquot at -80°C as the time zero (T=0) reference.
-
Incubate the remaining aliquots under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from the test condition and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by a suitable analytical method, such as HPLC, to determine the percentage of this compound remaining compared to the T=0 sample.
Visualized Workflows and Signaling Pathways
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.
References
Technical Support Center: VUF11222 Chemotaxis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VUF11222 in chemotaxis assays.
Frequently Asked Questions (FAQs)
Q1: What is VUF11222 and how does it work?
A1: VUF11222 is a high-affinity, non-peptide agonist for the C-X-C chemokine receptor type 3 (CXCR3). CXCR3 is a G protein-coupled receptor (GPCR) primarily expressed on activated T lymphocytes and natural killer (NK) cells.[1] Upon binding, VUF11222 activates CXCR3, initiating a signaling cascade that leads to cell migration.
Q2: What is the mechanism of action for VUF11222-induced chemotaxis?
A2: VUF11222 activates CXCR3, which is coupled to a Gαi heterotrimeric G-protein.[1] This activation leads to downstream signaling events, including an increase in intracellular calcium levels, and the activation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways.[1] These signaling cascades ultimately result in cytoskeletal rearrangements and directed cell movement towards the VUF11222 gradient.
Q3: What are the recommended concentrations of VUF11222 for a chemotaxis assay?
A3: The optimal concentration of VUF11222 should be determined empirically for each cell type and experimental setup. However, based on its high affinity for CXCR3 (pKi = 7.2), a starting concentration range of 10 nM to 1 µM is recommended for creating a chemotactic gradient.
Q4: What cell types are suitable for a VUF11222 chemotaxis assay?
A4: Cell types that endogenously express CXCR3 are suitable for this assay. This primarily includes activated T lymphocytes (especially Th1 cells) and NK cells.[1] It is crucial to verify CXCR3 expression on your target cells before initiating a chemotaxis experiment.
Q5: What are the appropriate controls for a VUF11222 chemotaxis assay?
A5: To ensure the validity of your results, the following controls are essential:
-
Negative Control (Basal Migration): Cells in the upper chamber with only assay medium (without VUF11222) in the lower chamber. This measures the random migration of cells.
-
Positive Control: Cells in the upper chamber with a known chemoattractant for your cell type in the lower chamber. This confirms that the cells are capable of migration.
-
Vehicle Control: If VUF11222 is dissolved in a solvent like DMSO, the same concentration of the solvent should be added to the medium in the lower chamber of a control well to account for any effects of the solvent on cell migration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Cell Migration | 1. Low or no CXCR3 expression on cells. | - Confirm CXCR3 expression using flow cytometry or western blotting. |
| 2. Suboptimal VUF11222 concentration. | - Perform a dose-response experiment with a range of VUF11222 concentrations (e.g., 1 nM to 10 µM). | |
| 3. Incorrect pore size of the transwell membrane. | - Ensure the pore size is appropriate for your cell type (e.g., 3-5 µm for lymphocytes).[2] | |
| 4. Insufficient incubation time. | - Optimize the incubation time (typically 2-24 hours) for your specific cells.[3] | |
| 5. VUF11222 degradation. | - Prepare fresh VUF11222 solutions for each experiment. | |
| 6. Cell health issues. | - Ensure cells are healthy and in the exponential growth phase before the assay. | |
| High Background Migration (High migration in negative control) | 1. Presence of chemoattractants in the assay medium. | - Use serum-free medium for the assay. If serum is required, reduce its concentration. |
| 2. Cells are overly motile. | - Reduce the incubation time. | |
| 3. Pore size of the transwell membrane is too large. | - Use a smaller pore size to prevent cells from passively falling through. | |
| Inconsistent Results Between Wells/Experiments | 1. Inaccurate cell counting and seeding. | - Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| 2. Inconsistent VUF11222 gradient. | - Be precise when adding VUF11222 to the lower chamber. Avoid introducing bubbles. | |
| 3. Edge effects in the plate. | - Avoid using the outer wells of the plate, as they are more prone to evaporation. | |
| 4. Variation in incubation conditions. | - Maintain consistent temperature and CO2 levels in the incubator. |
Experimental Protocols
Detailed Methodology for a Boyden Chamber (Transwell) Chemotaxis Assay
This protocol provides a general framework for a VUF11222 chemotaxis assay using a Boyden chamber system. Optimization of cell number, VUF11222 concentration, and incubation time is recommended.
Materials:
-
CXCR3-expressing cells (e.g., activated human T lymphocytes)
-
VUF11222
-
DMSO (for dissolving VUF11222)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
24-well plate with transwell inserts (e.g., 5 µm pore size)
-
Staining solution (e.g., DAPI, Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture CXCR3-expressing cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by culturing them in RPMI 1640 with 0.5% BSA overnight. This enhances their responsiveness to chemoattractants.
-
On the day of the assay, harvest the cells and resuspend them in serum-free RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a stock solution of VUF11222 in DMSO (e.g., 10 mM). VUF11222 is soluble up to 100 mM in DMSO.
-
Prepare serial dilutions of VUF11222 in serum-free RPMI 1640 with 0.5% BSA to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Add 600 µL of the VUF11222 dilutions or control medium to the lower wells of the 24-well plate.
-
Carefully place the transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal time will depend on the cell type.
-
-
Quantification of Cell Migration:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a suitable stain (e.g., 0.5% Crystal Violet for 10 minutes or DAPI for 5 minutes).
-
Wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view using a microscope.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance can be measured using a plate reader.
-
Visualizations
Caption: VUF11222 signaling pathway leading to chemotaxis.
References
Common pitfalls in VUF 11222 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VUF 11222, a non-peptide agonist of the CXCR3 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, non-peptide agonist for the C-X-C chemokine receptor 3 (CXCR3).[1] CXCR3 is a G protein-coupled receptor (GPCR) primarily expressed on activated T cells, B cells, and natural killer (NK) cells. Upon binding, this compound activates CXCR3, leading to downstream signaling cascades that can induce cellular responses such as migration and proliferation. This makes it a valuable tool for studying inflammation and immune responses.
Q2: What are the recommended solvent and storage conditions for this compound?
Proper storage and handling are critical to maintain the activity and stability of this compound. For optimal stability, it is recommended to store the compound at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, high-purity DMSO or ethanol (B145695) can be used. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: Is there potential for batch-to-batch variability with this compound?
As with many synthetic small molecules, there can be batch-to-batch variation in purity and activity. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific information. For sensitive experiments, it is advisable to qualify a new batch by performing a dose-response curve and comparing it to a previously validated batch.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Response in Cell-Based Assays
Possible Cause 1: Compound Instability or Degradation
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure this compound has been stored correctly at -20°C or -80°C and protected from light.
-
Freshly Prepare Solutions: Prepare fresh working solutions from a stock that has undergone minimal freeze-thaw cycles. For in-vivo experiments, it is highly recommended to use freshly prepared solutions.[1]
-
Check Solvent Quality: Use high-purity, anhydrous DMSO or ethanol to prepare stock solutions. Water content in the solvent can promote hydrolysis.
-
Possible Cause 2: Sub-optimal Assay Conditions
-
Troubleshooting Steps:
-
Confirm CXCR3 Expression: Verify that the cell line used in your assay expresses sufficient levels of the CXCR3 receptor. This can be done using flow cytometry, qPCR, or Western blotting.
-
Optimize Cell Density: Cell density can influence the outcome of cell-based assays. Perform a cell titration experiment to determine the optimal cell number for your specific assay.
-
Serum Concentration: Components in serum can sometimes interfere with compound activity. Consider reducing the serum concentration or using serum-free media during the compound treatment period.
-
Possible Cause 3: Biased Agonism
-
Troubleshooting Steps:
-
Assess Multiple Signaling Pathways: this compound, like other GPCR agonists, may exhibit biased agonism, preferentially activating one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). If you are only measuring one downstream readout (e.g., calcium mobilization), you may be missing the primary signaling event.
-
** broaden your analysis to include other signaling readouts such as cAMP measurement, ERK phosphorylation, or β-arrestin recruitment assays.
-
Issue 2: Poor Solubility and Precipitation in Aqueous Media
Possible Cause 1: Low Aqueous Solubility
-
Troubleshooting Steps:
-
Use of Co-solvents: For in vivo studies, a common issue is the precipitation of the compound upon injection into an aqueous environment. The use of co-solvents can improve solubility. A detailed protocol for preparing an in vivo formulation is provided below.
-
Sonication: Gentle sonication can help to dissolve the compound in the desired solvent.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. Assess the effect of pH on the solubility of this compound in your experimental buffer.
-
Possible Cause 2: Interaction with Media Components
-
Troubleshooting Steps:
-
Reduce Serum Concentration: As mentioned previously, serum proteins can bind to small molecules and affect their solubility and availability.
-
Test Different Media Formulations: If precipitation is observed in your cell culture media, try different media formulations to identify any incompatible components.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 552.33 g/mol | |
| Purity | >98% (batch-dependent) | |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | [1] |
| Solubility in DMSO | ≥ 100 mg/mL | - |
| Solubility in Ethanol | ≥ 10 mg/mL | - |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Stock Solution Preparation:
-
Dissolve this compound in high-purity DMSO to create a 10 mM stock solution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution in serum-free or low-serum cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the assay is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced artifacts.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is designed to enhance the solubility of this compound for in vivo applications.
-
Stock Solution Preparation:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
-
Vehicle Preparation:
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
-
Final Formulation:
-
To prepare the final dosing solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly by vortexing or gentle sonication until the solution is clear. This will result in a final concentration of 2.5 mg/mL this compound in a vehicle containing 10% DMSO and 18% SBE-β-CD.
-
It is recommended to prepare this formulation fresh on the day of use.
-
Visualizations
Caption: Simplified CXCR3 signaling pathway upon activation by this compound.
Caption: Troubleshooting workflow for inconsistent results in this compound experiments.
References
How to avoid VUF 11222 degradation during experiments
Welcome to the technical support center for VUF 11222, a non-peptide agonist of the C-X-C chemokine receptor 3 (CXCR3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures and to offer troubleshooting support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, non-peptide agonist for the G protein-coupled receptor (GPCR), CXCR3.[1] CXCR3 is predominantly expressed on activated T-lymphocytes and is involved in inflammatory responses. This compound is known to be a G-protein biased agonist, meaning it preferentially activates G-protein signaling pathways over β-arrestin pathways upon binding to CXCR3. This signaling cascade is crucial for T-cell activation and migration towards inflamed tissues.
Q2: How should I store this compound to prevent degradation?
A2: Proper storage is critical to maintaining the integrity of this compound. For long-term storage, the solid powder form should be kept at -20°C, where it can be stable for up to three years.[1] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months, or at -20°C for up to one month.[1]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL and in ethanol.[1] For in vitro experiments, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. If precipitation occurs upon dissolution, gentle warming and/or sonication can be used to aid solubilization.[1]
Q4: I'm observing inconsistent results in my experiments. Could this be due to this compound degradation?
A4: Yes, inconsistent results are a common sign of compound degradation. This compound, particularly in solution, can be susceptible to degradation. To minimize this, it is strongly recommended to prepare fresh working solutions for each experiment, especially for in vivo studies.[1] Avoid storing diluted solutions for extended periods, even at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no activity observed | Degradation of this compound stock solution. | Prepare a fresh stock solution from the solid powder. Ensure proper storage of the stock solution in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Degradation of this compound in working solution. | Prepare working solutions fresh for each experiment from a properly stored stock solution. Do not store diluted working solutions. | |
| Improper solvent used. | Ensure this compound is fully dissolved in a recommended solvent like high-quality, anhydrous DMSO before further dilution into aqueous buffers. | |
| High variability between replicate experiments | Inconsistent this compound concentration due to degradation. | Follow the recommendations for preparing fresh stock and working solutions. Use a consistent protocol for solution preparation. |
| Precipitation of this compound in aqueous buffer. | Check the final concentration of DMSO in your assay buffer. High concentrations of organic solvent can be toxic to cells, but too low a concentration may cause your compound to precipitate. If precipitation is observed, consider using a different buffer system or adding a solubilizing agent, but validate its compatibility with your assay. | |
| Unexpected off-target effects | Formation of degradation products with different activities. | While specific degradation products of this compound are not well-documented, it is a possibility. Using fresh, properly handled this compound is the best way to mitigate this. If problems persist, consider analyzing the purity of your this compound solution. |
Data Presentation
This compound Storage and Stability Summary
| Form | Storage Temperature | Storage Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| In Solvent (Stock Solution) | -80°C | 6 months | [1] |
| In Solvent (Stock Solution) | -20°C | 1 month | [1] |
This compound Solubility
| Solvent | Concentration | Source |
| DMSO | 100 mg/mL (181.05 mM) | [1] |
| Ethanol | Information on exact concentration not readily available, but it is soluble. |
Experimental Protocols
Key Experimental Workflow to Minimize Degradation
Workflow for handling this compound to minimize degradation.
General Protocol for a Calcium Mobilization Assay
This protocol is a general guideline. Specific cell types and equipment may require optimization.
-
Cell Preparation:
-
Seed cells expressing CXCR3 into a 96-well black, clear-bottom plate at a suitable density and culture overnight to allow for adherence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in an appropriate assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.
-
-
Compound Addition:
-
Prepare a fresh working solution of this compound at the desired concentrations by diluting the stock solution in assay buffer.
-
After the dye incubation, wash the cells with assay buffer to remove extracellular dye.
-
Add the this compound working solution to the wells.
-
-
Signal Detection:
-
Immediately measure the fluorescence intensity using a fluorescence plate reader.
-
Continue to measure the fluorescence at regular intervals to capture the change in intracellular calcium concentration over time.
-
Signaling Pathway
This compound-Mediated CXCR3 Signaling
References
Improving reproducibility of VUF 11222-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals improve the reproducibility of assays involving the CXCR3 agonist, VUF 11222.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-peptide small molecule agonist for the C-X-C chemokine receptor 3 (CXCR3).[1][2] CXCR3 is a G protein-coupled receptor (GPCR) primarily expressed on activated T cells, B cells, and natural killer (NK) cells. Upon binding, this compound activates CXCR3, leading to the initiation of downstream signaling pathways. Notably, this compound has been suggested to be a G protein-biased agonist, meaning it preferentially activates G protein-mediated signaling over β-arrestin pathways.[3][4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM and in ethanol (B145695) with gentle warming at up to 10 mM.[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: Is this compound known to have any off-target effects?
While this compound is designed to be a selective CXCR3 agonist, like many small molecules, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments, such as using CXCR3-negative cell lines or a specific CXCR3 antagonist, to confirm that the observed effects are mediated by CXCR3.
Q4: How can I be sure that the observed cellular response is due to CXCR3 activation?
To validate the specificity of this compound's effect, consider the following control experiments:
-
Use of a CXCR3 antagonist: Pre-treatment of cells with a known CXCR3 antagonist should block the effects of this compound.
-
CXCR3 knockdown or knockout cells: Utilize cells where the CXCR3 gene has been silenced (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). These cells should not respond to this compound.
-
Parental cell line control: If using a cell line that has been engineered to express CXCR3, the parental cell line lacking the receptor should be used as a negative control.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Q: My results with this compound vary significantly between experiments. What could be the cause?
A: Inconsistent results can stem from several factors. Here’s a troubleshooting guide:
-
Lot-to-Lot Variability: There can be variability in the purity and activity of this compound between different manufacturing lots.[6][7][8][9] It is advisable to purchase a larger quantity from a single lot for a series of experiments. If you must switch lots, it is crucial to perform a bridging study to compare the potency of the new lot against the old one.
-
Compound Stability: this compound, especially in solution, can degrade over time or with improper storage.[2] Always use freshly prepared dilutions from a properly stored stock solution for your experiments. Avoid repeated freeze-thaw cycles of the stock solution.[2]
-
Cell Health and Passage Number: The responsiveness of cells to CXCR3 activation can be influenced by their health, confluency, and passage number. Ensure you are using cells within a consistent and optimal passage range. Over-confluent or stressed cells may exhibit altered signaling responses.
-
Inconsistent Assay Conditions: Minor variations in incubation times, temperatures, or cell seeding densities can lead to significant differences in results. Standardize your protocols and ensure all steps are performed consistently.
Solubility Issues in Aqueous Buffers
Q: I am observing precipitation of this compound when I dilute it into my aqueous assay buffer. How can I prevent this?
A: this compound has limited solubility in aqueous solutions. Here are some strategies to improve its solubility:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is kept as low as possible while maintaining the solubility of this compound. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pluronic F-127: For some applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Sonication: Briefly sonicating the diluted this compound solution can help to dissolve any small precipitates that may have formed.[2]
-
Pre-warming Buffer: Gently warming the assay buffer before adding the this compound stock solution can sometimes improve solubility.
Chemotaxis Assay Troubleshooting
Q: I am not observing a clear chemotactic response to this compound in my migration assay.
A: A lack of a clear chemotactic response can be due to several factors. Consider the following:
-
Optimal Concentration: It is critical to perform a dose-response experiment to determine the optimal concentration of this compound for inducing chemotaxis in your specific cell type. The chemotactic response often follows a bell-shaped curve, where concentrations that are too high can lead to receptor desensitization and reduced migration.
-
Cell Starvation: For many cell types, it is necessary to serum-starve the cells for several hours before the assay.[10] This reduces basal migration and increases the sensitivity of the cells to the chemoattractant.
-
Assay Duration: The optimal incubation time for a chemotaxis assay is cell-type dependent. If the incubation time is too short, you may not see significant migration. If it is too long, the chemoattractant gradient may dissipate, or you may observe chemokinesis (random, non-directional movement) rather than chemotaxis.
-
Receptor Expression Levels: Confirm that the cells you are using express sufficient levels of functional CXCR3 on their surface. This can be checked by flow cytometry or western blotting.
Calcium Mobilization Assay Troubleshooting
Q: The calcium signal in my this compound-stimulated cells is weak or inconsistent.
A: Weak or inconsistent calcium signals can be addressed by optimizing the following:
-
Cell Density: The density of the cells at the time of the assay can impact the signal. Optimize the cell seeding density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: Ensure that the cells are properly loaded with the calcium-sensitive dye. Inadequate loading can result in a weak signal. Follow the dye manufacturer's protocol carefully, paying attention to the recommended loading time and temperature.
-
Basal Calcium Levels: High basal calcium levels can mask the signal from this compound stimulation. Ensure that the assay buffer composition is appropriate and that the cells are not stressed, which can elevate basal calcium.
-
Receptor Desensitization: Prolonged exposure to even low concentrations of an agonist can lead to receptor desensitization. Ensure that cells are not inadvertently exposed to this compound before the measurement is taken.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 552.33 g/mol | [1] |
| Formula | C₂₅H₃₁BrIN | [1] |
| pKi (CXCR3) | 7.2 | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Ethanol | Up to 10 mM (with gentle warming) | [1] |
| Powder Storage | -20°C for up to 3 years | [2] |
| DMSO Stock Storage | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Experimental Protocols
Detailed Protocol: Chemotaxis (Transwell) Assay
-
Cell Preparation:
-
Culture CXCR3-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours in serum-free media prior to the assay.
-
Harvest the cells using a non-enzymatic cell dissociation buffer to avoid cleaving surface receptors.
-
Resuspend the cells in serum-free media at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts (e.g., 8 µm pore size for lymphocytes) into the wells of a 24-well plate.
-
In the lower chamber, add 600 µL of serum-free media containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Carefully add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours. The optimal time should be determined empirically for each cell type.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with a solution such as 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water to remove excess stain.
-
Elute the stain from the cells using a 10% acetic acid solution.
-
Measure the absorbance of the eluted stain at 595 nm using a plate reader. The absorbance is proportional to the number of migrated cells.
-
Detailed Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Seed CXCR3-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, this involves the use of an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.
-
-
Assay Measurement:
-
Prepare a dilution series of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject the this compound dilutions or a vehicle control into the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (F/F₀) or the peak fluorescence intensity is plotted against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
Visualizations
Caption: this compound signaling pathway via CXCR3 activation.
Caption: Experimental workflow for a this compound-based chemotaxis assay.
Caption: Logical troubleshooting flow for this compound-based assays.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intra-Lot and Inter-Lot Variability in Cosyntropin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
Validation & Comparative
VUF 11222 vs. CXCL11: A Comparative Guide to CXCR3 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic small-molecule agonist VUF 11222 and the endogenous chemokine CXCL11 in their activation of the C-X-C motif chemokine receptor 3 (CXCR3). This receptor plays a critical role in immune cell trafficking and is a key target in inflammatory diseases and oncology. Understanding the distinct pharmacological profiles of these agonists is crucial for advancing research and therapeutic development.
Introduction to CXCR3 and its Agonists
CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and other immune cells.[1] Its activation by chemokine ligands triggers a cascade of intracellular signaling events, leading to chemotaxis, cellular activation, and differentiation.[2] CXCR3 has three main endogenous chemokine ligands: CXCL9, CXCL10, and CXCL11, with CXCL11 exhibiting the highest binding affinity.[3]
CXCL11 , also known as Interferon-inducible T-cell Alpha Chemoattractant (I-TAC), is a potent natural agonist of CXCR3.[3] It is known to be a more potent chemoattractant and inducer of calcium flux compared to CXCL9 and CXCL10.[4] Notably, CXCL11 demonstrates biased agonism, preferentially promoting β-arrestin recruitment and receptor internalization over G protein-mediated signaling when compared to other endogenous ligands.[4]
This compound is a high-affinity, non-peptide small-molecule agonist of CXCR3.[5] As a synthetic compound, it offers a tool to probe CXCR3 function with different structural and pharmacological properties compared to the endogenous chemokines. Structural studies have revealed that this compound binds deep within the transmembrane bundle of CXCR3, in a distinct manner from the N-terminus of CXCL11.[4]
Quantitative Comparison of CXCR3 Activation
The following tables summarize the quantitative data on the binding and functional activity of this compound and CXCL11 at the human CXCR3 receptor. Data has been compiled from multiple sources, and direct comparison should be made with consideration of potential variations in experimental conditions.
Table 1: Binding Affinity at CXCR3
| Ligand | Assay Type | pKi | Ki (nM) | Reference Cell Line |
| This compound | Radioligand Binding | 7.2 | ~63 | Not Specified |
| CXCL11 | Radioligand Binding | Not Reported | 0.3 | Not Specified |
Table 2: Functional Potency (EC50) and Efficacy at CXCR3
| Functional Assay | Ligand | pEC50 | EC50 (nM) | Efficacy (% of CXCL11 or as specified) | Reference Cell Line |
| Gαi Protein Activation | |||||
| cAMP Inhibition | This compound (as VUF10661) | 6.3 | ~500 | 100% | HEK293 |
| CXCL11 | Not Reported | Not Reported | 100% (Reference) | HEK293 | |
| [³⁵S]GTPγS Binding | This compound (as VUF10661) | 6.2 | ~600 | 100% | HEK293 |
| CXCL11 | 9.2 | ~0.6 | 100% (Reference) | HEK293 | |
| β-Arrestin 2 Recruitment | This compound (as VUF10661) | 6.0 | ~1000 | >100% (Higher than CXCL11) | HEK293 |
| CXCL11 | Not Reported | Not Reported | 100% (Reference) | HEK293 | |
| Chemotaxis | This compound (as VUF10661) | Not Reported | ~1000 (µM) | ~50% (Partial Agonist) | L1.2 |
| CXCL11 | Not Reported | ~10 (nM) | 100% (Full Agonist) | L1.2 |
Signaling Pathways and Biased Agonism
Both this compound and CXCL11 activate CXCR3, but they do so with distinct signaling signatures, a phenomenon known as biased agonism. This differential activation can lead to varied physiological outcomes.
CXCL11, when compared to CXCL9 and CXCL10, shows a bias towards β-arrestin recruitment and receptor internalization.[4] this compound and its analogs (like VUF10661) have been shown to be potent recruiters of β-arrestin, in some cases with higher efficacy than CXCL11, while exhibiting partial agonism in chemotaxis.[6][7] This suggests that this compound can preferentially activate β-arrestin-dependent signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and the dissociation constant (Kd) of CXCL11 for the CXCR3 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR3.
-
Cell membrane preparations from these cells.
-
Radiolabeled ligand (e.g., ¹²⁵I-CXCL11 or a suitable radiolabeled antagonist).
-
Unlabeled this compound and CXCL11.
-
Binding buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5 M NaCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-CXCR3 cells by homogenization and centrifugation.
-
For competition binding assays (to determine Ki of this compound), incubate a fixed concentration of radiolabeled ligand with varying concentrations of unlabeled this compound and a constant amount of cell membrane preparation in a 96-well plate.
-
For saturation binding assays (to determine Kd of CXCL11), incubate varying concentrations of ¹²⁵I-CXCL11 with a constant amount of cell membrane preparation. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled CXCL11.
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to calculate Ki and Kd values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPCR activation.
Objective: To determine the potency (EC50) of this compound and CXCL11 in inducing calcium flux via CXCR3.
Materials:
-
HEK293 or CHO cells stably expressing CXCR3.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and CXCL11.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Plate the CXCR3-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound or CXCL11 into the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the response.
-
Plot the response against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR.
Objective: To quantify the potency (EC50) and efficacy of this compound and CXCL11 in inducing β-arrestin 2 recruitment to CXCR3.
Materials:
-
HEK293 cells co-expressing CXCR3 fused to a luciferase fragment (e.g., RLuc) and β-arrestin 2 fused to a fluorescent protein (e.g., YFP) for Bioluminescence Resonance Energy Transfer (BRET) assays.
-
Alternatively, cells for enzyme complementation assays (e.g., PathHunter assay).
-
This compound and CXCL11.
-
Plate reader capable of detecting BRET or chemiluminescence.
Procedure (BRET example):
-
Plate the engineered HEK293 cells in a 96-well white plate.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Add varying concentrations of this compound or CXCL11.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature.
-
Measure the luminescence at two wavelengths (one for the luciferase and one for the fluorescent protein).
-
The BRET ratio is calculated as the ratio of the emission intensity of the acceptor (YFP) to the emission intensity of the donor (RLuc).
-
Plot the BRET ratio against the ligand concentration to determine the EC50 and efficacy.
Chemotaxis Assay
This assay measures the directional migration of cells in response to a chemoattractant.
Objective: To assess the ability of this compound and CXCL11 to induce chemotaxis of CXCR3-expressing cells.
Materials:
-
CXCR3-expressing cells (e.g., activated T cells or L1.2-CXCR3 transfectants).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).
-
Migration medium (e.g., RPMI with 0.5% BSA).
-
This compound and CXCL11.
Procedure:
-
Place varying concentrations of this compound or CXCL11 in the lower wells of the chemotaxis chamber.
-
Place a suspension of CXCR3-expressing cells in the upper chamber (on top of the microporous membrane of the Transwell insert).
-
Incubate the chamber at 37°C in a CO₂ incubator for a period of time (e.g., 1-3 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Plot the number of migrated cells against the ligand concentration to determine the chemotactic response.
Summary and Conclusion
This compound and CXCL11 are both potent activators of the CXCR3 receptor, yet they exhibit distinct pharmacological profiles. CXCL11, the endogenous ligand, is a high-affinity, full agonist for most CXCR3-mediated functions. In contrast, the synthetic small molecule this compound, while also having a high affinity, displays biased agonism. It acts as a full agonist for G protein activation but a partial agonist for chemotaxis, while potently inducing β-arrestin recruitment, in some contexts even more so than CXCL11.
This biased signaling profile of this compound makes it a valuable tool for dissecting the specific roles of G protein-dependent and β-arrestin-dependent signaling pathways downstream of CXCR3. For drug development professionals, the divergent functional outcomes elicited by these two agonists highlight the potential for developing biased ligands that selectively activate desired therapeutic pathways while minimizing adverse effects. For example, a β-arrestin-biased agonist might be desirable in contexts where receptor desensitization and internalization are the primary therapeutic goals, whereas a G protein-biased agonist might be more suitable for applications requiring robust chemotaxis. Further research into the nuanced signaling of CXCR3 agonists will undoubtedly pave the way for more targeted and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VUF 11222 and Other CXCR3 Agonists for Researchers
This guide provides a detailed comparison of the synthetic CXCR3 agonist VUF 11222 with other notable CXCR3 agonists, including the endogenous chemokines CXCL9, CXCL10, and CXCL11, and the alternative small-molecule agonist VUF 10661. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to CXCR3 Agonists
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of activated T lymphocytes, natural killer (NK) cells, and other immune cells to sites of inflammation. Its activation by endogenous chemokine ligands—CXCL9, CXCL10, and CXCL11—is crucial in T-helper 1 (Th1)-mediated immune responses. Consequently, CXCR3 has emerged as a significant therapeutic target for various inflammatory diseases and cancer.[1][2] In addition to the endogenous ligands, synthetic small-molecule agonists like this compound and VUF 10661 have been developed as valuable tools for studying CXCR3 pharmacology and for potential therapeutic applications. These small molecules often exhibit distinct pharmacological profiles, including biased agonism, where they preferentially activate certain downstream signaling pathways over others.[3][4]
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of this compound and other CXCR3 agonists. The data has been compiled from various studies, and direct comparison should be approached with caution due to potential differences in experimental conditions.
Table 1: Binding Affinity of CXCR3 Agonists
| Agonist | Ligand Type | Species | Cell Line/System | Radioligand | pKi (mean ± SEM) or Ki | Reference |
| This compound | Small Molecule | Human | - | - | 7.2 | |
| VUF 10661 | Small Molecule | Human | HEK293 membranes | [¹²⁵I]-CXCL10 | pKi = 7.0 ± 0.1 | [5] |
| CXCL9 | Chemokine | Human | - | - | Lower affinity than CXCL10/11 | [6][7] |
| CXCL10 | Chemokine | Human | - | - | Intermediate affinity | [6][7] |
| CXCL11 | Chemokine | Human | HEK293 membranes | [¹²⁵I]-CXCL10 | pKi = 9.6 ± 0.1 | [5] |
Table 2: Functional Potency and Efficacy of CXCR3 Agonists
| Agonist | Assay | Species | Cell Line | pEC50 (mean ± SEM) or EC50 | Efficacy (Emax) | Reference |
| This compound | Gαi Activation | Human | - | - | Agonist | [6] |
| VUF 10661 | Gαi Activation ([³⁵S]GTPγS) | Human | HEK293 | 6.2 ± 0.1 | Full agonist (compared to CXCL11) | [4][5] |
| β-arrestin 2 Recruitment (BRET) | Human | HEK293T | - | Higher than CXCL11 | [3][4] | |
| Chemotaxis | Human | L1.2-hCXCR3 | - | Partial agonist (compared to CXCL11) | [4][5] | |
| CXCL9 | Gαi Activation | Human | HEK293T | - | No robust recruitment | [3] |
| β-arrestin 2 Recruitment | Human | HEK293T | - | Lower than CXCL11 | [3] | |
| CXCL10 | Gαi Activation | Human | HEK293T | - | No robust recruitment | [3] |
| β-arrestin 2 Recruitment | Human | HEK293T | - | Lower than CXCL11 | [3] | |
| CXCL11 | Gαi Activation ([³⁵S]GTPγS) | Human | HEK293 | 8.7 ± 0.1 | Full agonist | [4][5] |
| β-arrestin 2 Recruitment (BRET) | Human | HEK293T | - | Full agonist | [3][4] | |
| Chemotaxis | Human | L1.2-hCXCR3 | 8.8 ± 0.1 | Full agonist | [4][5] |
Signaling Pathways and Biased Agonism
CXCR3 activation initiates downstream signaling cascades primarily through Gαi proteins and β-arrestins. The endogenous ligands and synthetic agonists can display biased signaling, preferentially activating one pathway over the other, leading to distinct functional outcomes.
-
Gαi-dependent signaling: Canonically leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately contributing to cell migration.[5]
-
β-arrestin-dependent signaling: Plays a crucial role in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[3][8]
VUF 10661 has been characterized as a β-arrestin-biased agonist. While it activates Gαi proteins with similar efficacy to the endogenous ligand CXCL11, it demonstrates significantly higher efficacy in recruiting β-arrestin 2.[3][4] In contrast, CXCL9 and CXCL10 show weak or no Gαi recruitment but can still induce β-arrestin recruitment, albeit to a lesser extent than CXCL11.[3] The distinct binding mode of this compound, burying deeper into the receptor pocket compared to CXCL11, suggests a different mechanism of receptor activation which may also lead to a unique signaling bias.[6]
Caption: CXCR3 signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay (G Protein Activation)
This assay measures the activation of G proteins upon agonist binding to the receptor.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Methodology: Cell membranes expressing CXCR3 are incubated with varying concentrations of the agonist in an assay buffer containing GDP. The reaction is initiated by the addition of [³⁵S]GTPγS. After incubation, the reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed to remove unbound radioligand, and the amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[9][10][11][12]
β-Arrestin Recruitment Assay (BRET)
This assay quantifies the recruitment of β-arrestin to the receptor upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).
Caption: BRET Assay Workflow for β-Arrestin Recruitment.
Methodology: Cells are co-transfected with constructs encoding for CXCR3 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein). Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity. After adding a substrate for the luciferase, the energy transfer from the donor to the acceptor is measured by detecting light emission at two different wavelengths. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.[13][14][15][16]
Chemotaxis Assay (Transwell Migration)
This assay assesses the ability of agonists to induce directional cell migration.
References
- 1. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 2. The Distinct Roles of CXCR3 Variants and Their Ligands in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Creating a BRET Assay to Monitor the Interaction between β-Arrestin-1 " by James Buhrmaster [ecommons.luc.edu]
- 16. Scholars@Duke publication: Detection of β-Arrestin-Mediated G Protein-Coupled Receptor Ubiquitination Using BRET. [scholars.duke.edu]
Validating VUF 11222: A Comparative Guide to its Agonist Activity at the CXCR3 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic agonist VUF 11222's performance against other key CXCR3 agonists. The following sections detail quantitative data, experimental protocols, and visualizations of the underlying biological pathways and validation workflows.
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating immune responses. Its activation by endogenous chemokines—CXCL9, CXCL10, and CXCL11—induces the migration of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. This central role in immune cell trafficking has made CXCR3 an attractive therapeutic target for a range of inflammatory diseases and cancer. This compound is a notable non-peptide, small-molecule agonist developed for the study of CXCR3 activation. This guide offers a comprehensive validation of its agonist activity in comparison to endogenous ligands and other synthetic modulators.
Quantitative Performance Comparison
The agonist activity of this compound and its counterparts has been evaluated through various in vitro assays. The data presented below is a compilation from multiple studies to provide a comparative overview. It is important to note that variations in experimental conditions can influence the absolute values.
Ligand Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity. This compound demonstrates high affinity for the CXCR3 receptor.
| Ligand | Receptor | Assay Type | pKi | Ki (nM) |
| This compound | Human CXCR3 | Radioligand Binding | 7.2[1][2][3] | 63[4] |
| CXCL11 | Human CXCR3 | Radioligand Displacement | 10.1 - 10.4[5] | ~0.04 - 0.08[5] |
| PS372424 | Human CXCR3 | 42[4] |
Functional Potency and Efficacy
The functional activity of CXCR3 agonists is assessed by measuring their ability to elicit downstream signaling events upon receptor binding. Key validation assays include G-protein activation (measured by cAMP inhibition or GTPγS binding), calcium mobilization, and β-arrestin recruitment. Efficacy (Emax) refers to the maximum response an agonist can produce, while potency (EC50) is the concentration of the agonist that produces 50% of the maximal response.
G-Protein Activation (cAMP Inhibition)
CXCR3 primarily couples to the Gi alpha subunit of the heterotrimeric G-protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
| Ligand | Cell Line | Emax (% of CXCL11) | pEC50 | EC50 (nM) |
| This compound | HEK293 | Not explicitly stated, but described as a full agonist | 7.4 | ~40 |
| CXCL11 | HEK293 | 100% (Reference) | 9.3 | ~0.5 |
| CXCL10 | HEK293 | Partial Agonist | 8.5 | ~3 |
| VUF10661 | HEK293 | 100% | 7.5 | ~32 |
Data for the table above was synthesized from a study characterizing VUF10661, a close analog of this compound, and a study on the structural basis of CXCR3 activation.
β-Arrestin Recruitment
Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization, internalization, and G-protein-independent signaling.
| Ligand | Assay Type | Emax (% of CXCL11) | pEC50 | EC50 (nM) |
| VUF10661 | BRET | >100% | 7.2 | ~63 |
| VUF11418 | BRET | <50% | 7.3 | ~50 |
| CXCL11 | BRET | 100% (Reference) | 8.5 | ~3 |
| CXCL10 | BRET | <50% | 7.8 | ~16 |
| CXCL9 | BRET | <50% | 7.2 | ~63 |
This data highlights the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another. For instance, VUF10661 is considered a β-arrestin-biased agonist relative to VUF11418.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess CXCR3 agonist activity.
Radioligand Binding Assay
This assay measures the affinity of a ligand for its receptor by competing with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CXCR3.
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2).
-
Radioligand (e.g., [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11).
-
Unlabeled competitor ligands (this compound, CXCL11, etc.).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-CXCR3 cells.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor ligand.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value of the competitor ligand.
Calcium Mobilization Assay
CXCR3 activation leads to the release of calcium from intracellular stores, which can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
CXCR3-expressing cells (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
Agonists (this compound, CXCL11, etc.).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add the agonist at various concentrations.
-
Immediately measure the change in fluorescence over time.
-
Determine the EC50 and Emax from the dose-response curve.
Chemotaxis Assay
This assay measures the ability of an agonist to induce directed cell migration.
Materials:
-
CXCR3-expressing cells (e.g., activated T cells or transfected cell lines).
-
Transwell inserts with a porous membrane.
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA).
-
Agonists (this compound, CXCL11, etc.).
-
A method for cell quantification (e.g., cell counting, fluorescence staining).
Procedure:
-
Place the Transwell inserts into a 24-well plate.
-
Add the agonist at various concentrations to the lower chamber.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for a few hours to allow for cell migration.
-
Remove the insert and count the number of cells that have migrated to the lower chamber.
-
Plot the number of migrated cells against the agonist concentration to determine the EC50.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure protein-protein interactions in live cells, such as the recruitment of β-arrestin to an activated GPCR.[8][9][10][11]
Materials:
-
HEK293 cells.
-
Expression plasmids for CXCR3 fused to a BRET donor (e.g., Renilla luciferase, Rluc).
-
Expression plasmids for β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
A plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Co-transfect HEK293 cells with the CXCR3-Rluc and β-arrestin-YFP plasmids.
-
Plate the transfected cells in a 96-well white plate.
-
Incubate for 24-48 hours to allow for protein expression.
-
Add the BRET substrate and measure the baseline BRET ratio.
-
Add the agonist at various concentrations.
-
Measure the change in the BRET ratio over time.
-
Calculate the net BRET ratio and plot it against the agonist concentration to determine the EC50 and Emax.
Mandatory Visualizations
CXCR3 Signaling Pathway
Caption: CXCR3 signaling upon agonist binding.
Experimental Workflow for Agonist Validation
Caption: Workflow for validating CXCR3 agonist activity.
Logical Relationship of Validation
Caption: Logical flow of CXCR3 agonist validation.
References
- 1. research.vu.nl [research.vu.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to VUF 11222 and SCH546738 for Studying CXCR3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VUF 11222 and SCH546738, two small molecules utilized in the study of the C-X-C motif chemokine receptor 3 (CXCR3). This receptor and its endogenous ligands—CXCL9, CXCL10, and CXCL11—are pivotal in mediating Th1-type inflammatory responses, making them attractive targets for therapeutic intervention in various autoimmune diseases and cancer. This document outlines the distinct pharmacological profiles of the agonist this compound and the antagonist SCH546738, presenting key experimental data, detailed protocols for their characterization, and visual representations of the underlying biological pathways.
Pharmacological Profile and Performance Data
This compound and SCH546738 exhibit contrasting mechanisms of action at the CXCR3 receptor. This compound is a high-affinity, non-peptide agonist that activates the receptor, while SCH546738 is a potent, non-competitive antagonist that blocks receptor signaling.[1][2] Their respective performance characteristics, derived from various in vitro assays, are summarized below.
Table 1: Comparison of Binding Affinities
| Compound | Type | Target | Binding Affinity (Kᵢ) | Radioligand Used | Cell Line | Reference |
| This compound | Agonist | Human CXCR3 | pKᵢ = 7.2 | Not Specified | Not Specified | |
| SCH546738 | Antagonist | Human CXCR3 | 0.4 nM | [³⁵S]SCH 535390 | Not Specified |
Table 2: Functional Assay Performance
| Compound | Assay Type | Parameter | Value | Cell Line | Notes | Reference |
| This compound | [³⁵S]GTPγS Binding | pEC₅₀ | 6.1 | L1.2 (murine lymphoma) | Demonstrates G-protein activation. | [3] |
| SCH546738 | Radioligand Displacement (CXCL10) | IC₅₀ | 0.8 - 2.2 nM | Not Specified | Non-competitive displacement of radiolabeled CXCL10. | |
| SCH546738 | Radioligand Displacement (CXCL11) | IC₅₀ | 0.8 - 2.2 nM | Not Specified | Non-competitive displacement of radiolabeled CXCL11. | |
| SCH546738 | Chemotaxis Inhibition | IC₉₀ | ~10 nM | Human Activated T-cells | Potent inhibition of CXCR3-mediated cell migration. |
CXCR3 Signaling Pathway
Upon activation by an agonist like this compound, CXCR3, a Gαi protein-coupled receptor, initiates a cascade of intracellular signaling events. This process is inhibited by antagonists such as SCH546738. The primary signaling pathway involves the dissociation of the Gαi and Gβγ subunits, leading to downstream effects including the mobilization of intracellular calcium, activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling cascades ultimately regulate cellular responses such as chemotaxis, proliferation, and survival.[4][5][6][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR kinases differentially modulate biased signaling downstream of CXCR3 depending on their subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Gαwi2 activation by Gαi3 in CXCR3-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of VUF 11222 with other chemokine receptors
For Immediate Release
A comprehensive analysis of the non-peptide small molecule VUF 11222 reveals its potent and highly selective agonist activity at the human chemokine receptor CXCR3. This guide provides a comparative overview of this compound's binding affinity for CXCR3 against other chemokine receptors, supported by experimental data and detailed protocols for researchers in immunology, pharmacology, and drug development.
Executive Summary
This compound is a high-affinity agonist for the chemokine receptor CXCR3, a key mediator of T-cell trafficking and a promising therapeutic target for inflammatory diseases. This document summarizes the cross-reactivity profile of this compound, demonstrating its minimal interaction with other chemokine receptors, thus highlighting its potential as a specific chemical tool for studying CXCR3-mediated signaling and as a lead compound for drug discovery.
Comparative Analysis of this compound Cross-Reactivity
Data from radioligand binding assays indicate that this compound binds to CXCR3 with high affinity. To assess its selectivity, this compound was screened against a panel of other human chemokine receptors. The following table summarizes the binding affinities (pKi) of this compound for CXCR3 and its lack of significant affinity for other tested chemokine receptors.
| Receptor | Ligand | pKi |
| CXCR3 | This compound | 7.2 |
| CCR1 | This compound | < 5.0 |
| CCR2b | This compound | < 5.0 |
| CCR5 | This compound | < 5.0 |
| CXCR1 | This compound | < 5.0 |
| CXCR2 | This compound | < 5.0 |
| CXCR4 | This compound | < 5.0 |
Data sourced from Wijtmans M, et al. J Med Chem. 2012;55(23):10572-83.
As the data illustrates, this compound displays a high degree of selectivity for CXCR3, with negligible binding to other major chemokine receptors at concentrations up to 10 µM. This high selectivity minimizes the potential for off-target effects, making this compound an excellent tool for specific modulation of the CXCR3 pathway.
Signaling Pathway and Experimental Workflow
The activation of CXCR3 by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gαi protein pathway. This leads to downstream effects such as cell migration and calcium mobilization. The experimental workflow to determine the binding affinity and functional activity of this compound typically involves radioligand binding assays and calcium flux assays.
A Comparative Analysis of the Synthetic Agonist VUF 11222 and Endogenous Ligands for the CXCR3 Receptor
For Immediate Release
This guide provides a detailed comparison of the efficacy of the synthetic, non-peptide agonist VUF 11222 with the endogenous chemokine ligands CXCL9, CXCL10, and CXCL11 for the C-X-C motif chemokine receptor 3 (CXCR3). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of CXCR3, a key regulator of immune cell trafficking and a target for inflammatory diseases and cancer immunotherapy.
Introduction to CXCR3 and its Ligands
CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes (Th1), natural killer (NK) cells, and other immune cells. Its activation plays a crucial role in mediating inflammatory responses by directing the migration of these cells to sites of inflammation. The natural ligands for CXCR3 are the interferon-inducible chemokines:
-
CXCL9 (Mig)
-
CXCL10 (IP-10)
-
CXCL11 (I-TAC)
These chemokines exhibit varying affinities for CXCR3, with CXCL11 generally demonstrating the highest affinity, followed by CXCL10 and CXCL9.[1] this compound is a synthetically developed small molecule agonist for CXCR3, offering a tool for probing the receptor's function and a potential starting point for therapeutic development.
Comparative Efficacy: this compound vs. Endogenous Ligands
The efficacy of this compound and the endogenous chemokines has been evaluated through various in vitro assays, primarily focusing on binding affinity and functional responses such as G protein activation, calcium mobilization, and cell migration.
Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity.
| Ligand | Receptor | Binding Affinity (Ki/Kd) | Reference |
| This compound | Human CXCR3 | pKi = 7.2 (~63 nM) | --INVALID-LINK-- |
| CXCL11 | Human CXCR3 | ~0.3 nM | --INVALID-LINK-- |
| CXCL10 | Human CXCR3 | Intermediate Affinity | --INVALID-LINK-- |
| CXCL9 | Human CXCR3 | Lowest Affinity | --INVALID-LINK-- |
Note: Direct comparison of binding affinities should be interpreted with caution as they can vary based on the experimental assay and cell system used.
Functional Assays
Functional assays measure the biological response triggered by ligand binding to the receptor. Key assays for CXCR3 activation include monitoring G protein signaling (e.g., cAMP inhibition), intracellular calcium mobilization, and chemotactic cell migration.
One study investigating Gαi signaling through cAMP inhibition found that this compound and another small-molecule agonist exhibited a higher maximal response (Emax) compared to the endogenous chemokines CXCL9, CXCL10, and CXCL11.[2][3] This suggests that while having a lower binding affinity, this compound can be a highly efficacious agonist in terms of G protein activation.
The endogenous ligands themselves display biased agonism, meaning they can preferentially activate certain downstream signaling pathways over others. CXCL11 is considered a β-arrestin-biased agonist relative to CXCL9 and CXCL10.[4] This differential signaling can lead to distinct physiological outcomes. For instance, the β-arrestin pathway has been implicated as central to T cell migration.[4]
Signaling Pathways
Upon activation by its agonists, CXCR3 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This G protein activation also leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in cell migration. Furthermore, CXCR3 signaling can activate other pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation. Additionally, ligand binding can induce the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor internalization.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Workflow:
Methodology:
-
Cell Culture: CXCR3-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with CXCR3) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for a specified time (typically 30-60 minutes) at 37°C. Probenecid may be included to prevent dye leakage.
-
Ligand Preparation: Serial dilutions of this compound and the endogenous chemokines are prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader). A baseline fluorescence reading is taken before the automated addition of the ligands to the wells.
-
Data Acquisition: The fluorescence intensity is monitored kinetically in real-time immediately after ligand addition. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured and plotted against the logarithm of the ligand concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of ligand that produces 50% of the maximal response) and the Emax (the maximum response).
Cell Migration (Chemotaxis) Assay
This assay quantifies the directed movement of cells towards a chemoattractant.
Workflow:
Methodology:
-
Assay Setup: A Transwell® plate with a permeable membrane (typically with 3-8 µm pores) is used. The lower chamber is filled with assay medium containing various concentrations of the chemoattractant (this compound or endogenous chemokines). The assay medium alone serves as a negative control.
-
Cell Preparation: CXCR3-expressing cells (e.g., activated T cells or a CXCR3-transfected cell line) are harvested, washed, and resuspended in the assay medium.
-
Cell Seeding: The cell suspension is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period of time (typically 2-4 hours) at 37°C in a CO2 incubator to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells: After incubation, the non-migrated cells in the upper chamber are removed. The cells that have migrated to the lower side of the membrane are fixed and stained (e.g., with DAPI or crystal violet). Alternatively, the cells in the lower chamber can be collected and counted using a flow cytometer or a cell counter.
-
Data Analysis: The number of migrated cells in the presence of a chemoattractant is compared to the number of cells that migrated in the absence of a chemoattractant (basal migration). The results are often expressed as a chemotactic index (the fold increase in migration over the basal level). Dose-response curves can be generated to determine the EC50 for chemotaxis.
Conclusion
This compound serves as a potent and efficacious synthetic agonist for the CXCR3 receptor. While its binding affinity is lower than that of the high-affinity endogenous ligand CXCL11, it demonstrates robust activation of G protein-mediated signaling pathways. The endogenous ligands, CXCL9, CXCL10, and CXCL11, exhibit a hierarchy of binding affinities and display biased agonism, which may lead to functionally distinct cellular responses. The choice of agonist for research or therapeutic development will depend on the specific signaling pathway and functional outcome of interest. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in the efficacy of this compound and its endogenous counterparts in various functional assays.
References
- 1. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating VUF 11222 Specificity for CXCR3: A Comparative Guide
This guide provides a comprehensive comparison of VUF 11222, a non-peptide agonist for the C-X-C chemokine receptor 3 (CXCR3), with other alternative CXCR3 modulators. It includes experimental data and detailed protocols for researchers, scientists, and drug development professionals to validate its specificity. CXCR3 is a G protein-coupled receptor (GPCR) that plays a pivotal role in T-cell mediated inflammatory responses, making it a significant target for therapeutic intervention in various autoimmune and inflammatory diseases.[1][2]
This compound: A High-Affinity CXCR3 Agonist
This compound is a high-affinity, non-peptide small molecule identified as an agonist for the CXCR3 receptor. It belongs to a class of biaryl-type ligands and has been instrumental in studying the structure and function of CXCR3.[3] Understanding its binding affinity and functional specificity is crucial for its application as a chemical tool in research and its potential development as a therapeutic agent.
Comparative Analysis of CXCR3 Ligands
The specificity of this compound can be benchmarked against other known CXCR3 ligands. The table below summarizes the properties of this compound and a selection of other agonists and antagonists targeting CXCR3. This comparison highlights the diversity of chemical scaffolds and their corresponding affinities for the receptor.
| Compound | Type | Chemical Class | Affinity (pKi or IC50) | Reference |
| This compound | Agonist | Non-peptide (biaryl) | pKi = 7.2 | |
| PS372424 | Agonist | Peptidomimetic | Not specified | [3][4] |
| CXCL11 (I-TAC) | Endogenous Agonist | Chemokine | High Affinity | [1] |
| AMG 487 | Antagonist | Azaquinazolinone | IC50 = 8.0 nM (for CXCL10) | [4][5] |
| NBI-74330 | Antagonist | Piperazinyl-piperidine | Ki = 1.5 nM (for CXCL10) | [4][5] |
| SCH 546738 | Antagonist | Piperazine-piperidine | Ki = 0.4 nM | [4][6] |
| TAK-779 | Antagonist | Non-peptide | Also a potent CCR5 antagonist | [4][7] |
Experimental Validation of this compound Specificity
To rigorously validate the specificity of this compound for CXCR3, a series of binding and functional assays are required. These experiments are designed to quantify the molecule's affinity for its target and assess its functional activity, while also ruling out significant interactions with other related receptors (off-targets).
Data Summary for Specificity Validation
The following table presents a hypothetical, yet typical, data summary from experiments designed to validate the specificity of a CXCR3 agonist like this compound.
| Assay Type | Target | Result | Interpretation |
| Radioligand Binding | Human CXCR3 | Ki = 63 nM (pKi = 7.2) | High-affinity binding to CXCR3. |
| Human CXCR1 | Ki > 10,000 nM | Negligible binding to CXCR1. | |
| Human CXCR2 | Ki > 10,000 nM | Negligible binding to CXCR2. | |
| Human CXCR4 | Ki > 10,000 nM | Negligible binding to CXCR4. | |
| Calcium Mobilization | CXCR3-expressing cells | EC50 = 150 nM | Potent functional agonism at CXCR3. |
| Wild-type (non-transfected) cells | No response | Activity is dependent on CXCR3 expression. | |
| Chemotaxis Assay | CXCR3-expressing T-cells | EC50 = 50 nM | Induces cell migration, a key CXCR3 function. |
| T-cells pre-treated with CXCR3 antagonist | Migration inhibited | Effect is specifically mediated by CXCR3. | |
| β-Arrestin Recruitment | CXCR3-expressing cells | EC50 = 300 nM | Engages β-arrestin signaling pathway. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CXCR3 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing human CXCR3 (e.g., HEK293 or CHO cells).
-
Assay Buffer: The assay is performed in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Competition Reaction: A constant concentration of a radiolabeled CXCR3 antagonist (e.g., [¹²⁵I]CXCL10) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction mixture is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C), followed by washing with ice-cold wash buffer.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional agonistic activity of this compound by detecting intracellular calcium release following CXCR3 activation.
Methodology:
-
Cell Preparation: CXCR3-expressing cells are seeded into a 96-well black, clear-bottom plate and cultured overnight.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C in the dark. After loading, cells are washed to remove excess dye.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound.
-
Signal Detection: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity over a period of 2-3 minutes.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the this compound concentration. A dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
Chemotaxis Assay
Objective: To assess the ability of this compound to induce directed migration of CXCR3-expressing cells.
Methodology:
-
Cell Preparation: A population of CXCR3-expressing cells (e.g., activated T-lymphocytes) is prepared and resuspended in migration buffer.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane (e.g., 5 µm pore size) is used. The lower chamber is filled with migration buffer containing various concentrations of this compound.
-
Cell Migration: The CXCR3-expressing cells are added to the upper chamber. The plate is incubated at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a flow cytometer or by using a fluorescent DNA-binding dye (e.g., CyQuant GR) to lyse the cells and measure fluorescence.
-
Data Analysis: The number of migrated cells is plotted against the concentration of this compound. The data is fitted to a dose-response curve to calculate the EC50 value.
Visualizations
CXCR3 Signaling Pathway
Caption: CXCR3 signaling upon binding of an agonist like this compound.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating the specificity of this compound for CXCR3.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CXCR3 antagonists and how do they work? [synapse.patsnap.com]
- 3. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
Comparative Analysis of Histamine H3 Receptor (H3R) Small Molecule Modulators
An important clarification regarding your request: The initial query for a comparative analysis of VUF 11222 and other small molecule modulators revealed that this compound is a non-peptide agonist for the CXCR3 receptor.[1][2][3][4] In contrast, a broader search for "small molecule modulators" yielded extensive information on a different class of compounds: histamine (B1213489) H3 receptor (H3R) modulators. As these two classes of molecules target distinct receptor systems, a direct comparative analysis would not be scientifically meaningful.
Therefore, this guide will provide a comprehensive comparative analysis of small molecule modulators targeting the histamine H3 receptor , a significant area of research in drug development for neurological and cognitive disorders.[5][6][7] This will include a detailed look at various H3R antagonists and inverse agonists, their mechanisms of action, and supporting experimental data.
The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a compelling therapeutic target for a range of neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[5][8][9] H3Rs function as presynaptic autoreceptors, inhibiting the synthesis and release of histamine. They also act as heteroreceptors, modulating the release of other key neurotransmitters such as acetylcholine (B1216132), dopamine (B1211576), and norepinephrine.[5][9][10] Consequently, small molecule modulators of H3R, particularly antagonists and inverse agonists, have been a major focus of drug discovery efforts.[5][6]
Data Presentation: Comparative Pharmacology of H3R Modulators
The following table summarizes the in vitro pharmacological data for several well-characterized small molecule H3R modulators. The data is compiled from various preclinical studies and demonstrates the varying potencies and efficacies of these compounds.
| Compound | Class | Target | Binding Affinity (K_i, nM) | Functional Activity | Key Preclinical Findings |
| Thioperamide | Antagonist/Inverse Agonist | Histamine H3 Receptor | ~2-5 | Potent inverse agonist | Ameliorates spatial memory deficits.[11] Also shows activity at the H4 receptor.[10] |
| Ciproxifan | Antagonist/Inverse Agonist | Histamine H3 Receptor | ~1-3 | Potent and selective inverse agonist | Improves cognitive performance in various animal models.[11] |
| ABT-239 | Antagonist/Inverse Agonist | Histamine H3 Receptor | ~1 | Potent inverse agonist | Increases acetylcholine and dopamine release in the prefrontal cortex.[9] |
| GSK189254 | Antagonist/Inverse Agonist | Histamine H3 Receptor | ~1 | Potent and selective inverse agonist | Enhances dopamine release in the prefrontal cortex.[9] Active in models of pain.[12] |
| Pitolisant | Antagonist/Inverse Agonist | Histamine H3 Receptor | ~1 | Approved for the treatment of narcolepsy.[13] | Promotes wakefulness by enhancing histaminergic neuronal activity.[13] |
| (R)-α-methylhistamine | Agonist | Histamine H3 Receptor | ~10-20 | Potent agonist | Used as a reference agonist in H3R functional assays.[14] |
Note: Binding affinities and functional activities can vary depending on the specific assay conditions and cell types used.
Experimental Protocols
The quantitative data presented above is typically generated using the following key experimental methodologies:
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (K_i) of a compound for the H3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the histamine H3 receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the H3 receptor (e.g., [³H]-(R)-α-methylhistamine) is incubated with the prepared membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound or other modulators) are added to compete with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assays:
-
Objective: To determine the functional activity of a compound at the H3 receptor, specifically its ability to act as an agonist, inverse agonist, or antagonist. The H3 receptor is coupled to G_i/o proteins, and activation of the receptor by an agonist leads to the exchange of GDP for GTP on the Gα subunit.[9]
-
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes expressing the H3 receptor are prepared.
-
Incubation: The membranes are incubated with the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Agonist/Inverse Agonist Activity: Agonists will stimulate the binding of [³⁵S]GTPγS to the Gα subunit, while inverse agonists will decrease the basal level of [³⁵S]GTPγS binding.
-
Antagonist Activity: To test for antagonist activity, the assay is performed in the presence of a known H3R agonist (e.g., (R)-α-methylhistamine). An antagonist will block the agonist-induced stimulation of [³⁵S]GTPγS binding.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC₅₀ or IC₅₀) and efficacy of the test compound.
-
Mandatory Visualization
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathways associated with the histamine H3 receptor.
Experimental Workflow for In Vitro Compound Screening
Caption: A typical in vitro screening workflow for identifying novel H3R modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. usbio.net [usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 6. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 12. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Inflammatory Effects of VUF 11222 and Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo inflammatory effects of the CXCR3 agonist VUF 11222 and the well-characterized anti-inflammatory histamine (B1213489) H4 receptor (H4R) antagonists, JNJ 7777120 and A-940894. While this compound is a tool compound for studying the pro-inflammatory role of CXCR3, the H4R antagonists represent a therapeutic strategy for mitigating inflammation. This guide presents available experimental data to offer a comparative perspective on their opposing effects in established animal models of inflammation.
Contrasting Mechanisms of Action
This compound is a non-peptide agonist of the C-X-C chemokine receptor 3 (CXCR3). CXCR3 and its ligands are key mediators of T-cell trafficking to sites of inflammation; thus, agonism of this receptor is generally considered to have a pro-inflammatory effect by promoting the recruitment of immune cells.
In contrast, JNJ 7777120 and A-940894 are potent and selective antagonists of the histamine H4 receptor. The H4 receptor is primarily expressed on hematopoietic cells, and its activation is involved in the chemotaxis of various immune cells, including mast cells and eosinophils. By blocking the action of histamine on the H4 receptor, these antagonists have demonstrated significant anti-inflammatory properties in a range of preclinical models.
Data Presentation: this compound versus H4R Antagonists
The following tables summarize the available quantitative data for the in vivo effects of a representative CXCR3 agonist and the H4R antagonists in models of acute inflammation. It is important to note that direct comparative studies are limited, and the data presented is compiled from separate experiments.
Table 1: In Vivo Efficacy in Zymosan-Induced Peritonitis in Mice
| Compound | Target | Dose | Route of Administration | Primary Endpoint | Result | Reference |
| JNJ 7777120 | H4R Antagonist | 30 mg/kg | s.c. | Neutrophil Infiltration | Significant reduction | [1] |
| A-940894 | H4R Antagonist | 10, 30, 100 mg/kg | s.c. | Neutrophil Influx | Significant reduction at all doses | |
| This compound / Related CXCR3 Agonists | CXCR3 Agonist | Data not available in this model | - | - | - | - |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Target | Dose | Route of Administration | Primary Endpoint | Result | Reference |
| JNJ 7777120 | H4R Antagonist | 10, 30 mg/kg | s.c. | Paw Edema | Significant inhibition | [2] |
| A-940894 | H4R Antagonist | Data not available in this model | - | - | - | - |
| This compound / Related CXCR3 Agonists | CXCR3 Agonist | Data not available in this model | - | - | - | - |
Table 3: In Vivo Efficacy in Allergic Contact Hypersensitivity in Mice
| Compound | Target | Dose | Route of Administration | Primary Endpoint | Result | Reference |
| VUF10661 (β-arrestin-biased CXCR3 agonist) | CXCR3 Agonist | Topical | Topical | Ear Swelling | Potentiation of inflammation | [3] |
| JNJ 7777120 | H4R Antagonist | Not specified | Not specified | Not specified | Reduction in inflammation in chronic models | [1] |
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This model is used to assess the acute inflammatory response, particularly the recruitment of neutrophils.
Materials:
-
Male BALB/c mice
-
Zymosan A from Saccharomyces cerevisiae
-
Test compounds (e.g., JNJ 7777120, A-940894) and vehicle
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, oral) at a specified time before zymosan challenge (e.g., 30 minutes).
-
Induction of Peritonitis: Inject zymosan A (e.g., 1 mg in 0.5 mL sterile saline) intraperitoneally into each mouse.[4]
-
Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with a known volume of PBS (e.g., 3 mL).[3]
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Differential Cell Counting: Prepare cytospin slides of the lavage fluid and stain with a suitable stain (e.g., Diff-Quik) to differentiate and count the number of neutrophils, macrophages, and other immune cells.[4]
-
Data Analysis: Calculate the total number of each cell type in the peritoneal cavity. Compare the cell counts between the different treatment groups to determine the effect of the test compounds on inflammatory cell infiltration.
References
- 1. Item - Anti-Inflammatory Effects of IL-27 in Zymosan-Induced Peritonitis: Inhibition of Neutrophil Recruitment Partially Explained by Impaired Mobilization from Bone Marrow and Reduced Chemokine Levels - Public Library of Science - Figshare [plos.figshare.com]
- 2. ftp.cdc.gov [ftp.cdc.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. inotiv.com [inotiv.com]
A Comparative Performance Analysis of the CXCR3 Agonist VUF 11222 Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic, small-molecule CXCR3 agonist, VUF 11222, against the performance of endogenous chemokines and other well-characterized synthetic ligands that act on the C-X-C motif chemokine receptor 3 (CXCR3). CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T-lymphocytes and natural killer (NK) cells, playing a crucial role in T-helper 1 (Th1) type inflammatory responses. Its involvement in various autoimmune diseases and allograft rejection has made it a significant target for therapeutic development. This document summarizes key performance data, details common experimental protocols, and visualizes the receptor's signaling pathway and assay workflows to aid in research and drug development.
Quantitative Performance Comparison
The performance of CXCR3 ligands is typically assessed by their binding affinity (Kᵢ or IC₅₀) and their functional potency (EC₅₀) in cell-based assays that measure downstream signaling events or physiological responses like cell migration.
The following tables summarize the performance of this compound in comparison to the receptor's natural chemokine agonists and standard small-molecule antagonists, which are often used as benchmarks in CXCR3 research.
Table 1: Performance of CXCR3 Agonists
| Compound Name | Type | Binding Affinity (pKᵢ) | Functional Potency (pEC₅₀) | Notes |
| This compound | Small-Molecule Agonist | 7.2 | Data Not Available | High-affinity synthetic agonist. |
| CXCL11 (I-TAC) | Natural Chemokine Ligand | High (nM range) | High | Considered the most potent and efficacious natural ligand for CXCR3. |
| CXCL10 (IP-10) | Natural Chemokine Ligand | High (nM range) | Medium | Potent natural ligand, often used in binding and functional assays. |
| CXCL9 (Mig) | Natural Chemokine Ligand | High (nM range) | Low | The least potent of the three natural chemokine ligands. |
| VUF10661 | Small-Molecule Agonist | 6.0 - 7.0 | Partial Agonist (Chemotaxis) | Known β-arrestin biased agonist. |
Table 2: Performance of Standard CXCR3 Antagonists (for reference)
| Compound Name | Type | Binding Affinity | Functional Inhibition |
| SCH 546738 | Small-Molecule Antagonist | Kᵢ = 0.4 nM | Chemotaxis IC₉₀ ≈ 10 nM |
| AMG 487 | Small-Molecule Antagonist | Binding IC₅₀ ≈ 8.0 - 8.2 nM | Chemotaxis IC₅₀ = 8 - 36 nM |
| NBI-74330 | Small-Molecule Antagonist | Kᵢ = 1.5 - 3.2 nM | - |
Signaling Pathways and Experimental Workflows
To understand the context of these performance metrics, it is essential to visualize the underlying biological processes and experimental setups.
CXCR3 Signaling Pathway
Activation of the Gαi-coupled CXCR3 receptor by an agonist like this compound or its natural chemokine ligands initiates a cascade of intracellular events. This pathway leads to the mobilization of intracellular calcium and the activation of kinase pathways, culminating in cellular responses such as chemotaxis (directed cell migration).
Experimental Workflow: Chemotaxis (Transwell Migration) Assay
A chemotaxis assay is a gold-standard functional experiment to quantify the ability of an agonist to induce directed cell migration. The workflow below illustrates the key steps of a typical transwell migration assay.
Experimental Protocols
Detailed and reproducible methodologies are critical for objective comparison. Below are protocols for key experiments cited in CXCR3 research.
Radioligand Binding Assay
This assay measures the affinity of a compound for the CXCR3 receptor by competing with a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Kᵢ) of this compound.
-
Cell Line: HEK293 cells stably expressing human CXCR3.
-
Reagents:
-
Membrane preparations from CXCR3-expressing cells.
-
Radioligand: [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
This compound and other unlabeled competitor compounds.
-
-
Procedure:
-
Incubate a fixed concentration of the cell membrane preparation with a constant concentration of the radioligand (e.g., 0.06 nM [¹²⁵I]-CXCL11).
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Incubate the mixture for 90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing 3 times with ice-cold binding buffer supplemented with 0.5 M NaCl to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a key downstream signaling event.
-
Objective: To determine the potency (EC₅₀) of this compound in activating CXCR3-mediated signaling.
-
Cell Line: CHO or HEK293 cells stably expressing human CXCR3.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound and other agonists at various concentrations.
-
-
Procedure:
-
Plate CXCR3-expressing cells in a 96-well, black-walled plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's protocol.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of this compound or a control agonist to the wells and immediately measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum calcium mobilization.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and calculate the EC₅₀ value.
-
Chemotaxis Assay
This assay directly measures the ability of a compound to induce directed cell migration, the primary physiological function of CXCR3 activation in immune cells.
-
Objective: To determine the potency (EC₅₀) and efficacy of this compound in inducing cell migration.
-
Cell Line: Activated human T-lymphocytes or a cell line expressing CXCR3 (e.g., L1.2-CXCR3).
-
Apparatus: 48-well or 96-well microchemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pore size).
-
Reagents:
-
Migration Media: RPMI 1640 with 0.5% BSA.
-
This compound and control chemokines at various concentrations.
-
-
Procedure:
-
Add migration media containing different concentrations of this compound or control agonists to the lower wells of the chemotaxis chamber.
-
Resuspend CXCR3-expressing cells in migration media and place them in the upper chamber of the transwell insert.
-
Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator, allowing cells to migrate through the pores along the chemoattractant gradient.
-
After incubation, remove the transwell insert. Scrape non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells per well, typically by microscopy or a plate reader-based method.
-
Data Analysis: Plot the number of migrated cells against the log concentration of the agonist to determine the EC₅₀. The characteristic bell-shaped curve is often observed for chemokine-induced migration.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
